3-(Ethylamino)pyrrolidin-2-one
Description
BenchChem offers high-quality 3-(Ethylamino)pyrrolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Ethylamino)pyrrolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C6H12N2O |
|---|---|
Molecular Weight |
128.17 g/mol |
IUPAC Name |
3-(ethylamino)pyrrolidin-2-one |
InChI |
InChI=1S/C6H12N2O/c1-2-7-5-3-4-8-6(5)9/h5,7H,2-4H2,1H3,(H,8,9) |
InChI Key |
RMQGWKNXRVMQAN-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1CCNC1=O |
Origin of Product |
United States |
Foundational & Exploratory
physicochemical properties of 3-(Ethylamino)pyrrolidin-2-one
An In-Depth Technical Whitepaper on the Physicochemical Profiling and Characterization of 3-(Ethylamino)pyrrolidin-2-one
Executive Summary & Pharmacophoric Significance
In contemporary drug discovery, the optimization of low-molecular-weight heterocyclic scaffolds is paramount for developing selective, bioavailable therapeutics. 3-(Ethylamino)pyrrolidin-2-one represents a highly versatile, functionalized γ -lactam. While the base 3-aminopyrrolidin-2-one core is recognized as a privileged pharmacophore—frequently utilized in the design of Factor Xa inhibitors, farnesyltransferase inhibitors, and N-formyl peptide receptor 2 (FPR2) agonists[1][2][3]—the N-ethyl substitution at the C3-amine introduces critical physicochemical shifts.
The addition of the ethyl group serves a specific mechanistic purpose: it increases the steric bulk and lipophilicity of the molecule compared to the primary amine[1]. This modification can modulate receptor subtype selectivity by occupying deeper hydrophobic pockets within target proteins, while simultaneously improving passive cellular membrane permeability. Because the nitrogen remains a secondary amine, it retains the capacity to act as both a hydrogen bond donor and a basic center for salt formation, which is why the compound is frequently isolated and utilized as a hydrochloride salt (CAS 1803560-96-4).
Quantitative Physicochemical Data Matrix
Understanding the baseline is essential for downstream formulation and assay development. The adjacent electron-withdrawing lactam carbonyl exerts a strong inductive (-I) effect, pulling electron density away from the exocyclic secondary amine. Consequently, the pKa of the conjugate acid is shifted downward from a typical aliphatic secondary amine ( pKa ~10.5) to a more neutral range. This ensures that at physiological pH (7.4), the compound exists in a dynamic equilibrium of ionized and unionized states, perfectly balancing aqueous solubility with membrane permeability.
| Property | Value / Description |
| Chemical Name | 3-(Ethylamino)pyrrolidin-2-one |
| Molecular Formula | C₆H₁₂N₂O (Free Base) / C₆H₁₃ClN₂O (HCl Salt) |
| Molecular Weight | 128.17 g/mol (Free Base) / 164.63 g/mol (HCl Salt)[4] |
| CAS Registry Number | 1803560-96-4 (Hydrochloride Salt)[5] |
| Predicted pKa (Amine) | ~7.8 – 8.2 (Inductively lowered by α -carbonyl) |
| Predicted LogP | -0.2 to 0.3 (Slightly hydrophilic core) |
| Hydrogen Bond Donors | 2 (Secondary amine N-H, Lactam N-H) |
| Hydrogen Bond Acceptors | 2 (Lactam C=O, Amine N) |
| Physical State (Standard) | Solid (as Hydrochloride salt) |
Self-Validating Experimental Workflows
To ensure high-fidelity data during the preclinical profiling of 3-(Ethylamino)pyrrolidin-2-one, the following protocols are designed as self-validating systems. They incorporate internal bracketing and system suitability tests (SST) to eliminate environmental or instrumental artifacts.
Protocol A: pKa Determination via Potentiometric Titration
Causality: Potentiometric titration is selected over UV-metric methods because the ethylamino chromophore lacks strong UV absorbance shifts upon ionization.
-
System Calibration: Calibrate the glass pH electrode using standard buffers (pH 4.01, 7.00, and 10.01) at a constant temperature of 25.0 ± 0.1 °C.
-
Blank Titration (Self-Validation): Perform a blank titration using 0.15 M KCl (to maintain constant ionic strength) with 0.5 M NaOH and 0.5 M HCl. This maps the background ionization of the water/solvent system.
-
Sample Preparation: Dissolve 2.0 mg of 3-(Ethylamino)pyrrolidin-2-one hydrochloride in 10 mL of 0.15 M KCl.
-
Titration Execution: Automatically titrate the sample from pH 2.0 to 11.0 using 0.5 M NaOH under a nitrogen atmosphere (to prevent CO₂ absorption, which skews basic pKa readings).
-
Data Processing: Calculate the pKa using the Bjerrum difference curve method, subtracting the blank titration volume from the sample titration volume at each pH increment.
Protocol B: LogD (pH 7.4) Profiling via Shake-Flask LC-MS/MS
Causality: LC-MS/MS is utilized instead of standard UV detection to provide absolute specificity. If the lactam undergoes trace hydrolysis during the 24-hour shake period, UV detection would conflate the degradant with the parent drug, skewing the partition coefficient.
-
Phase Saturation: Pre-saturate 1-octanol and 10 mM phosphate buffer (pH 7.4) with each other by stirring vigorously for 24 hours.
-
Sample Spiking: Dissolve the compound in the aqueous phase to a concentration of 100 µM.
-
Partitioning: Add equal volumes (1 mL) of the spiked aqueous phase and the octanol phase into a glass vial. Agitate at 300 rpm for 2 hours at 25 °C, then centrifuge at 3000 × g for 15 minutes to ensure complete phase separation.
-
LC-MS/MS Quantification: Extract 50 µL from each phase. Dilute the octanol phase in methanol. Inject both into the LC-MS/MS system using a bracketing calibration curve (10 nM to 1 µM) and an internal standard (e.g., stable-isotope labeled analog) to correct for matrix effects.
-
Calculation: LogD7.4=Log10(AUCoctanol/AUCaqueous) .
Experimental workflow for the physicochemical profiling of 3-(Ethylamino)pyrrolidin-2-one.
Mechanistic Insights: Stability and Metabolic Pathways
The structural integrity of 3-(Ethylamino)pyrrolidin-2-one is largely dictated by the stability of the γ -lactam ring and the vulnerability of the N-ethyl group to oxidative enzymes.
Chemical Stability: Five-membered lactams are thermodynamically stable under physiological conditions. However, under forced degradation (e.g., pH > 10 or pH < 2 at elevated temperatures), the lactam is susceptible to nucleophilic attack by hydroxide or water, leading to ring-opening hydrolysis. This yields a linear γ -amino acid derivative, which drastically alters the molecule's topological polar surface area (TPSA) and abolishes its target binding affinity.
Metabolic Liability: In an in vivo or microsomal stability context, the secondary amine is a primary site for Phase I metabolism. Hepatic Cytochrome P450 (CYP) enzymes—particularly CYP3A4—catalyze the oxidative dealkylation of the N-ethyl group[2][3]. This process converts 3-(Ethylamino)pyrrolidin-2-one into the primary amine, 3-aminopyrrolidin-2-one, accompanied by the release of acetaldehyde. Because the primary amine is itself a validated pharmacophore[1], this metabolic event may result in an active metabolite, extending the pharmacodynamic half-life of the parent scaffold.
Putative metabolic and degradation pathways for 3-(Ethylamino)pyrrolidin-2-one.
References
-
Accela ChemBio. "3-(ethylamino)pyrrolidin-2-one hydrochloride (CAS 1803560-96-4)." Accela ChemBio Catalog. Available at:[Link]
-
Bell, I. M., et al. (2002). "3-Aminopyrrolidinone Farnesyltransferase Inhibitors: Design of Macrocyclic Compounds with Improved Pharmacokinetics and Excellent Cell Potency." Journal of Medicinal Chemistry, 45(11), 2388-2409. Available at:[Link]
-
Wang, Y., et al. (2026). "From Lead to Clinical Candidate: Discovery of BMS-986331 as a Potent and Selective N-Formyl Peptide Receptor 2 Agonist." Journal of Medicinal Chemistry. Available at:[Link]
Sources
- 1. 3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one | 5301-36-0 | Benchchem [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 2-(ethylamino)propiophenone hydrochloride | Sigma-Aldrich [sigmaaldrich.com]
- 5. 1343823-13-1,3-(4-amino-3-methylphenoxy)-1-methylpyrrolidin-2-one-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
pKa values and ionization behavior of 3-(Ethylamino)pyrrolidin-2-one
An In-depth Technical Guide
Executive Summary
The ionization constant (pKa) is a fundamental physicochemical parameter that dictates the behavior of a drug candidate in a biological system.[1][2][3] It profoundly influences solubility, membrane permeability, protein binding, and interaction with molecular targets, thereby shaping the pharmacokinetic and pharmacodynamic profile of a molecule. This guide provides a comprehensive technical analysis of 3-(Ethylamino)pyrrolidin-2-one, a molecule featuring both a secondary amine and a cyclic amide (lactam) moiety. We will dissect its theoretical ionization behavior, present robust experimental protocols for empirical pKa determination, explore computational prediction methodologies, and interpret the resulting data within the context of drug discovery and development. This document is designed to serve as a practical and authoritative resource for scientists aiming to characterize this molecule or structurally similar compounds.
Theoretical Framework: Predicting the Ionization Profile
The structure of 3-(Ethylamino)pyrrolidin-2-one presents two potential sites for proton exchange: the nitrogen of the ethylamino group and the nitrogen within the pyrrolidin-2-one (lactam) ring. A thorough analysis of the electronic properties of these functional groups allows for a confident prediction of the molecule's behavior in an aqueous environment.
The Primary Basic Center: The Ethylamino Group
The key ionizable center is the secondary amine of the ethylamino substituent. Aliphatic amines are well-characterized bases.[4] The lone pair of electrons on this nitrogen is readily available to accept a proton. The pKa of a conjugate acid of a secondary amine is typically in the range of 9 to 11.[5] The presence of the electron-donating ethyl group slightly increases the electron density on the nitrogen compared to a primary amine, stabilizing the protonated form and contributing to its basicity. Therefore, under physiological conditions (pH ~7.4), this group is expected to be predominantly protonated, conferring a positive charge on the molecule.
The Non-Ionizable Lactam
In contrast, the amide nitrogen within the five-membered lactam ring is generally not considered basic in the context of physiological pH.[6] The lone pair of electrons on the lactam nitrogen is significantly delocalized into the adjacent carbonyl group through resonance. This delocalization drastically reduces its availability for protonation, making it a very weak base. Furthermore, the N-H proton of the lactam is exceptionally weakly acidic (pKa > 17), meaning it will not deprotonate in aqueous solution. For drug development purposes, the lactam moiety can be considered non-ionizable.
Predicted Ionization Equilibrium
Based on this analysis, 3-(Ethylamino)pyrrolidin-2-one will behave as a monoprotic base . The sole significant ionization event in the pH range of 2-12 will be the protonation of the ethylamino group.
Caption: Predicted ionization equilibrium for 3-(Ethylamino)pyrrolidin-2-one.
Experimental Determination of pKa
While theoretical analysis provides a strong hypothesis, empirical determination is the gold standard for accurate pKa values. The two most common and reliable methods for this purpose are potentiometric titration and UV-Vis spectrophotometry.[7][8][9]
Method 1: Potentiometric Titration
This classical method involves directly measuring pH changes in a solution of the analyte as a titrant is added.[10] The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the pH where the concentrations of the protonated and neutral species are equal.[7][11]
-
Instrument Calibration (Trustworthiness Pillar): Calibrate a high-resolution pH meter using at least three certified standard buffers (e.g., pH 4.01, 7.00, and 10.01) at a constant temperature (e.g., 25 °C). This ensures the accuracy of all subsequent measurements.
-
Sample Preparation: Accurately weigh and dissolve 3-(Ethylamino)pyrrolidin-2-one in deionized, CO2-free water to a final concentration between 10⁻³ M and 10⁻⁴ M.[7] If solubility is a concern, a co-solvent like methanol can be used, but the resulting "apparent pKa" (pKa*) must be noted as such.[1]
-
Ionic Strength Adjustment: Add a background electrolyte, such as 0.15 M KCl, to maintain a constant ionic strength throughout the titration, which minimizes fluctuations in activity coefficients.[11]
-
Inert Atmosphere (Causality Pillar): Purge the sample solution with an inert gas (e.g., nitrogen or argon) for 10-15 minutes before and during the titration.[11] This is critical to displace dissolved carbon dioxide, which forms carbonic acid and would otherwise react with the basic analyte, leading to an inaccurate endpoint.
-
Titration: Place the solution in a temperature-controlled vessel on a magnetic stirrer. Immerse the calibrated pH electrode. Titrate the solution by adding small, precise aliquots of a standardized strong acid (e.g., 0.1 M HCl).
-
Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the measured pH (y-axis) versus the volume of titrant added (x-axis). The pKa is the pH value at the half-equivalence point. For higher accuracy, calculate the first derivative of the curve (ΔpH/ΔV); the peak of this derivative curve corresponds to the equivalence point. The pKa is the pH at exactly half of this volume.[10]
Caption: Workflow for pKa determination by potentiometric titration.
Method 2: UV-Vis Spectrophotometry
This method is advantageous when sample quantities are limited or for high-throughput screening.[3][9] It relies on the principle that the UV-Vis absorbance spectrum of a compound changes as its ionization state changes, provided the chromophore is in proximity to the ionizable center.[3][12]
-
Buffer Preparation (Trustworthiness Pillar): Prepare a series of buffers of constant ionic strength (e.g., 0.1 M) with precisely known pH values, spanning a range of at least 2 pH units above and below the estimated pKa (e.g., pH 7.0 to 12.0).
-
Spectrum Acquisition:
-
Prepare a concentrated stock solution of the compound in a suitable solvent (e.g., DMSO).
-
In a 96-well UV-transparent plate, add a small, fixed amount of the stock solution to each well containing the different pH buffers.[3] Ensure the final solvent concentration is low (≤2% v/v) to minimize its effect on the pKa.
-
Record the full UV-Vis spectrum (e.g., 230-500 nm) for each well using a plate reader.
-
-
Wavelength Selection (Causality Pillar): Analyze the overlaid spectra to identify the wavelength(s) of maximum absorbance difference between the fully protonated and neutral forms of the molecule.[13] This ensures maximum sensitivity for the measurement.
-
Data Analysis:
-
Plot the absorbance at the selected wavelength(s) against the pH of the buffers.
-
The data should form a sigmoidal curve.[7] Fit this curve to the Henderson-Hasselbalch equation or a suitable sigmoidal dose-response function.
-
The pKa is the pH value at the inflection point of the curve, where the absorbance is halfway between the minimum and maximum values.[13]
-
Caption: Workflow for pKa determination by UV-Vis spectrophotometry.
Computational Prediction of pKa
In early-stage drug discovery, before a compound is synthesized, or as a complementary approach, pKa values can be predicted using computational methods.[2][14] These methods have become increasingly accurate and are valuable for high-throughput screening.[15][16]
The most robust methods are based on quantum mechanics (QM), often using Density Functional Theory (DFT).[14][16] These approaches calculate the Gibbs free energy change (ΔG) for the protonation reaction in a solvent, from which the pKa can be derived.[14][17]
-
Structure Optimization: The 3D structures of both the neutral base (B) and its conjugate acid (BH+) are computationally optimized to find their lowest energy conformations.
-
Gas-Phase Energy Calculation: The free energies of the optimized structures are calculated in the gas phase.
-
Solvation Energy Calculation: The free energies of solvation for both species are calculated using a continuum solvation model (e.g., SMD or COSMO) to account for the effect of water.[5] The solvation of ions is a critical and often error-prone step in these calculations.[17]
-
Thermodynamic Cycle: The pKa is calculated using a thermodynamic cycle that relates the gas-phase and solution-phase free energies.[18]
-
Correction: Often, a linear correction is applied based on a set of known compounds to improve the accuracy of the prediction.[16]
Sources
- 1. enamine.net [enamine.net]
- 2. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development | International Journal of Innovative Research and Scientific Studies [ijirss.com]
- 3. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. researchgate.net [researchgate.net]
- 13. hi-tec.tripod.com [hi-tec.tripod.com]
- 14. mdpi.com [mdpi.com]
- 15. optibrium.com [optibrium.com]
- 16. How to Predict pKa | Rowan [rowansci.com]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes [frontiersin.org]
The Criticality of Stereoisomerism in 3-Substituted Pyrrolidin-2-ones: A Technical Guide to the Stereochemistry and Chirality of 3-(Ethylamino)pyrrolidin-2-one
Abstract
The pyrrolidin-2-one scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active agents.[1][2] Within this class of compounds, the introduction of a substituent at the 3-position often creates a chiral center, leading to stereoisomers with potentially divergent biological activities. This technical guide provides an in-depth exploration of the stereochemistry and chirality of 3-(Ethylamino)pyrrolidin-2-one, a representative member of this family. While direct extensive research on this specific molecule is limited, this guide synthesizes established principles from closely related, commercially significant analogs, such as Levetiracetam and Brivaracetam, to provide a robust framework for its stereoselective synthesis, chiral analysis, and the potential pharmacological implications of its enantiomers. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics based on the pyrrolidin-2-one core.
Introduction: The Significance of Chirality in Pyrrolidin-2-one-Based Therapeutics
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in drug design and development. The differential interaction of enantiomers with a chiral biological environment (e.g., receptors, enzymes) can lead to profound differences in their pharmacodynamic and pharmacokinetic profiles.[3][4] One enantiomer may elicit the desired therapeutic effect, while the other could be inactive, less active, or even responsible for adverse effects.
The pyrrolidin-2-one ring system is a prevalent motif in a variety of bioactive compounds, including anticonvulsants, nootropics, and anti-inflammatory agents.[1][5][6] A prime example of the importance of stereochemistry within this class is the antiepileptic drug Levetiracetam. It is the (S)-enantiomer of α-ethyl-2-oxo-1-pyrrolidineacetamide and is the pharmacologically active form, while the (R)-enantiomer is significantly less potent.[3] Similarly, Brivaracetam, a newer antiepileptic agent, is a specific stereoisomer, (2S)-2-[(4R)-2-oxo-4-propylpyrrolidin-1-yl]butanamide, with its efficacy being highly dependent on this precise three-dimensional arrangement.[7][8]
This guide focuses on 3-(Ethylamino)pyrrolidin-2-one, a molecule possessing a chiral center at the C3 position of the pyrrolidin-2-one ring. Understanding and controlling the stereochemistry of this compound is paramount for any investigation into its therapeutic potential.
Stereochemistry of 3-(Ethylamino)pyrrolidin-2-one
The structure of 3-(Ethylamino)pyrrolidin-2-one features a stereogenic center at the carbon atom in the 3-position of the pyrrolidine ring. This is due to the presence of four different substituents attached to this carbon:
-
The ethylamino group (-NHCH₂CH₃)
-
A hydrogen atom (-H)
-
The carbonyl group of the lactam ring (-C=O) at C2
-
The methylene group (-CH₂) at C4
The presence of this single chiral center gives rise to a pair of enantiomers:
-
(R)-3-(Ethylamino)pyrrolidin-2-one
-
(S)-3-(Ethylamino)pyrrolidin-2-one
These enantiomers are non-superimposable mirror images of each other and are expected to have identical physical properties in a non-chiral environment, but potentially different biological activities.
Strategies for Stereoselective Synthesis
Achieving high enantiomeric purity is a critical aspect of the synthesis of chiral drug candidates. Based on established methodologies for related 3-substituted pyrrolidin-2-ones, several strategies can be employed for the stereoselective synthesis of the enantiomers of 3-(Ethylamino)pyrrolidin-2-one.
Synthesis from Chiral Precursors
One of the most straightforward approaches to obtaining enantiomerically pure compounds is to start with a chiral precursor. For the synthesis of 3-aminopyrrolidin-2-one derivatives, chiral amino acids are excellent starting materials. For instance, a synthetic route could be envisioned starting from either D- or L-glutamic acid, which possesses the desired stereocenter.
Asymmetric Catalysis
Asymmetric catalysis offers an elegant and efficient means to introduce chirality. For the synthesis of chiral pyrrolidines, asymmetric hydrogenation and transition-metal-catalyzed cyclization reactions are powerful tools.[9] For example, the asymmetric hydrogenation of a suitable prochiral precursor, such as a 3-amino-3-pyrrolin-2-one derivative, using a chiral catalyst (e.g., a Rhodium or Ruthenium complex with a chiral ligand) could selectively produce one enantiomer.
Chiral Resolution of a Racemic Mixture
In cases where a stereoselective synthesis is not readily achievable, the resolution of a racemic mixture is a viable alternative. This can be accomplished through several methods:
-
Diastereomeric Salt Crystallization: The racemic 3-(Ethylamino)pyrrolidin-2-one can be reacted with a chiral resolving agent (e.g., tartaric acid or mandelic acid) to form a mixture of diastereomeric salts. These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization.[4][10]
-
Enzymatic Kinetic Resolution: Enzymes are highly stereoselective catalysts. A lipase, for instance, could be used to selectively acylate one enantiomer of the racemic amine, allowing for the separation of the acylated product from the unreacted enantiomer.[7]
-
Chiral Chromatography: Preparative High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) can be used to separate the enantiomers of a racemic mixture.
The following diagram illustrates a generalized workflow for obtaining a single enantiomer of a 3-substituted pyrrolidin-2-one.
Caption: Generalized workflow for obtaining single enantiomers of 3-(Ethylamino)pyrrolidin-2-one.
Analytical Techniques for Chiral Separation and Analysis
The ability to accurately determine the enantiomeric purity of a sample is crucial. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most widely used technique for this purpose.[11][12]
Chiral HPLC Method Development
The development of a successful chiral HPLC method involves screening various CSPs and mobile phases.[13] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often the first choice for screening due to their broad applicability.[11]
Illustrative Chiral HPLC Protocol (Hypothetical, based on related compounds):
-
Column Selection:
-
Initial screening with polysaccharide-based columns such as Chiralcel® OD-H or Chiralpak® AD-H.
-
-
Mobile Phase Selection:
-
Normal Phase: A mixture of n-hexane and a polar modifier like isopropanol or ethanol. A small amount of an amine additive (e.g., diethylamine) is often added to improve peak shape for basic analytes.
-
Reversed Phase: A mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol.
-
-
Detection:
-
UV detection is typically used if the molecule has a chromophore. If not, derivatization with a UV-active agent or the use of a universal detector like a mass spectrometer (MS) or an evaporative light scattering detector (ELSD) may be necessary.
-
Table 1: Hypothetical Chiral HPLC Screening Conditions
| Parameter | Condition 1 (Normal Phase) | Condition 2 (Reversed Phase) |
| Column | Chiralcel® OD-H (250 x 4.6 mm, 5 µm) | Chirobiotic™ V2 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane:Isopropanol (80:20 v/v) + 0.1% Diethylamine | 20 mM Ammonium bicarbonate in Water:Methanol (50:50 v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 25 °C | 25 °C |
| Detection | UV at 210 nm | UV at 210 nm |
Indirect Chiral HPLC
An alternative to direct chiral HPLC is the derivatization of the enantiomers with a chiral derivatizing agent to form diastereomers.[14] These diastereomers can then be separated on a standard achiral HPLC column (e.g., a C18 column).
Pharmacological Implications of Stereochemistry
As demonstrated by Levetiracetam and Brivaracetam, the biological activity of substituted pyrrolidin-2-ones can be highly stereospecific. For 3-(Ethylamino)pyrrolidin-2-one, it is highly probable that the (R)- and (S)-enantiomers will exhibit different pharmacological profiles.
For instance, in the case of the structurally related compound 3-amino-1-hydroxy-2-pyrrolidinone (HA-966), the enantiomers have distinct and different biological activities. The (R)-enantiomer is a potent neuroprotective agent, while the (S)-enantiomer possesses anticonvulsant properties.[3] This underscores the importance of separating and individually testing the enantiomers of 3-(Ethylamino)pyrrolidin-2-one to fully characterize its therapeutic potential and identify the optimal stereoisomer for development.
The following diagram illustrates the potential for stereospecific pharmacology.
Caption: Hypothetical differential pharmacology of the enantiomers of 3-(Ethylamino)pyrrolidin-2-one.
Conclusion
The stereochemistry of 3-(Ethylamino)pyrrolidin-2-one is a critical determinant of its potential biological activity. This technical guide has outlined the fundamental principles of its chirality, presented established strategies for stereoselective synthesis and chiral analysis based on well-documented analogs, and highlighted the profound impact that stereoisomerism can have on pharmacological outcomes. For researchers and drug developers working with this and related pyrrolidin-2-one scaffolds, a thorough understanding and control of stereochemistry are not merely academic exercises but essential components of a successful and efficient drug discovery program. The early separation of enantiomers and their individual biological evaluation are strongly recommended to unlock the full therapeutic potential of this promising class of molecules.
References
-
Kanth, J., & Reddy, M. (2004). An asymmetric synthesis of Levetiracetam. Arkivoc, 2004(12), 121-126. Available at: [Link]
-
Chavan, A. A., et al. (2022). Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug. ACS Omega, 7(3), 2635-2657. Available at: [Link]
-
Singh, S. K., et al. (1991). Different stereoselectivity of the enantiomers of HA-966 (3-amino-1-hydroxy-2-pyrrolidinone) for neuroprotective and anticonvulsant actions in vivo. Neuroscience Letters, 133(1), 109-112. Available at: [Link]
-
Pericàs, M. A., et al. (2023). Synthesis of the Brivaracetam Employing Asymmetric Photocatalysis and Continuous Flow Conditions. ACS Omega, 8(25), 22756-22764. Available at: [Link]
-
ChemAnalyst. (2025). The Production Process of Levetiracetam: A Technical Insight into Modern API Manufacturing. Available at: [Link]
-
Contente, M. L., et al. (2018). A New Chemoenzymatic Synthesis of the Chiral Key Intermediate of the Antiepileptic Brivaracetam. Molecules, 23(9), 2209. Available at: [Link]
-
UCB S.A. (2013). DRUG SPOTLIGHT…LEVETIRACETAM. New Drug Approvals. Available at: [Link]
-
Kaur, C., et al. (2014). Enantioselective Synthesis of Antiepileptic Agent, (−)-Levetiracetam, through Evans Asymmetric Strategy. ResearchGate. Available at: [Link]
-
Jiangxi Qingfeng Pharmaceutical Co. Ltd. (2023). Synthesis of the Brivaracetam Employing Asymmetric Photocatalysis and Continuous Flow Conditions. ACS Omega. Available at: [Link]
-
Nemes, P., & Balázs, B. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6296. Available at: [Link]
-
Yildirim, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1249767. Available at: [Link]
-
Ivanov, I. G., et al. (2023). 3-(1-Ethylamino-ethylidene)-1-methyl-pyrrolidine-2,4-dione. Molbank, 2023(1), M1556. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 3-pyrrolin-2-ones. Available at: [Link]
-
Amer, F. A., et al. (2008). Synthesis and Reactions of 3-Pyrrolidinones. Journal of Heterocyclic Chemistry, 45(6), 1549-1569. Available at: [Link]
-
Darses, B., et al. (2020). Synthesis of Pyrrolidin-3-Ones and Spiropyrrolidinones by 1,3-Dipolar Cycloadditions of Nitrones with Allenylphosphonates. European Journal of Organic Chemistry, 2020(33), 5357-5364. Available at: [Link]
-
Sapa, J., et al. (2021). The Antiarrhythmic Activity of Novel Pyrrolidin-2-one Derivative S-75 in Adrenaline-Induced Arrhythmia. Molecules, 26(21), 6358. Available at: [Link]
-
Betti, M. A., et al. (2020). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. Iraqi Journal of Pharmaceutical Sciences, 29(1), 31-41. Available at: [Link]
-
Al-Saeed, F. A. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Journal of Chemistry, 2023, 7755948. Available at: [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Available at: [Link]
-
Ahuja, S. (2004). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 22(11), 1116-1124. Available at: [Link]
-
Phenomenex. (n.d.). Strategies for Chiral HPLC Method Development. Available at: [Link]
-
Pharmaffiliates. (n.d.). 3-(Ethylamino)pyrrolidine. Available at: [Link]
-
Al-Bayati, R. I. H., & Al-Amiery, A. A. (2020). Synthesis of Some New Derivatives of Pyrrolidine-2-one and Studying Their Antibacterial Potentials. Engineering and Technology Journal, 38(B, No. 03), 128-141. Available at: [Link]
-
ProQuest. (2023). 3-(1-Ethylamino-ethylidene)-1-methyl-pyrrolidine-2,4-dione. ProQuest. Available at: [Link]
Sources
- 1. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. enamine.net [enamine.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A New Chemoenzymatic Synthesis of the Chiral Key Intermediate of the Antiepileptic Brivaracetam | MDPI [mdpi.com]
- 8. Synthesis of the Brivaracetam Employing Asymmetric Photocatalysis and Continuous Flow Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. phx.phenomenex.com [phx.phenomenex.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. benchchem.com [benchchem.com]
Methodological & Application
using 3-(Ethylamino)pyrrolidin-2-one as a chiral building block
Application Note: 3-(Ethylamino)pyrrolidin-2-one as a Chiral Scaffold in Peptidomimetic and Targeted Therapeutics
Executive Summary & Mechanistic Rationale
The development of conformationally restricted peptidomimetics relies heavily on versatile chiral building blocks. 3-(Ethylamino)pyrrolidin-2-one (commercially available as its hydrochloride salt, CAS 1803560-96-4)[1] serves as a highly privileged scaffold in modern drug discovery. Structurally, the 3-aminopyrrolidinone core acts as a cyclic, rigidified analog of γ-aminobutyric acid (GABA), making it a valuable moiety for neuropharmacological and systemic targets[2].
The presence of the N-ethyl group at the C3 position provides two distinct mechanistic advantages over unsubstituted analogs:
-
Conformational Locking: The steric bulk of the ethyl group restricts the rotation of subsequent amide or urea linkages formed at this nitrogen. This pre-organizes the pharmacophore, significantly reducing the entropic penalty upon binding in deep, hydrophobic receptor pockets.
-
Metabolic Stability: Secondary amines converted to substituted ureas or amides exhibit higher resistance to proteolytic cleavage and oxidative metabolism compared to their primary amine counterparts.
Historically, the 3-aminopyrrolidinone framework has been instrumental in the design of macrocyclic farnesyltransferase inhibitors (FTIs), demonstrating improved pharmacokinetic properties, low in vivo clearance, and excellent cellular potency[3]. More recently, 1-aryl-3-aminopyrrolidin-2-one derivatives have emerged as potent formyl peptide 2 (FPR2) receptor agonists, which are critical targets for resolving inflammation and treating heart failure[4].
Pharmacological Pathway Visualization
To understand the downstream impact of therapeutics derived from this building block, we visualize the G-protein coupled receptor (GPCR) signaling cascade typical for FPR2 agonists.
Figure 1: Signal transduction pathway of FPR2 activation by pyrrolidinone-derived agonists.
Synthetic Strategy & Workflow
The functionalization of 3-(ethylamino)pyrrolidin-2-one typically requires a two-step orthogonal approach. First, the lactam nitrogen (N1) is arylated to build the hydrophobic core. Second, the C3 secondary amine is functionalized (e.g., via urea formation) to establish the hydrogen-bonding network required for target engagement[4].
Figure 2: Two-stage synthetic workflow for functionalizing the pyrrolidin-2-one scaffold.
Experimental Protocols
Causality Note on Catalyst Selection: Copper-catalyzed Ullmann-type coupling is explicitly chosen over Palladium-catalyzed Buchwald-Hartwig amidation for the lactam arylation. Pd-chemistry often requires strong bases (e.g., NaOtBu) which readily deprotonate the acidic C3-proton of the pyrrolidinone, leading to rapid racemization of the chiral center. The CuI/diamine system operates efficiently under milder basic conditions (K3PO4), preserving the enantiomeric excess (ee) of the scaffold[4].
Protocol 1: Enantioretentive N-Arylation of the Lactam Core
Objective: Synthesize 1-(4-bromophenyl)-3-(ethylamino)pyrrolidin-2-one while maintaining >98% ee.
Materials:
-
(S)-3-(Ethylamino)pyrrolidin-2-one HCl (1.0 eq)
-
1,4-Dibromobenzene (1.2 eq)
-
Copper(I) Iodide (CuI) (0.1 eq)
-
trans-N,N'-Dimethylcyclohexane-1,2-diamine (0.2 eq)
-
Potassium Phosphate tribasic (K3PO4) (3.0 eq)
-
Anhydrous 1,4-Dioxane
Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add (S)-3-(ethylamino)pyrrolidin-2-one HCl (1.0 mmol), 1,4-dibromobenzene (1.2 mmol), CuI (0.1 mmol), and K3PO4 (3.0 mmol).
-
Atmospheric Control: Evacuate and backfill the flask with Argon three times. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the active Cu(I) species to inactive Cu(II), which would stall the catalytic cycle.
-
Ligand Addition: Add anhydrous 1,4-dioxane (5 mL) followed by trans-N,N'-dimethylcyclohexane-1,2-diamine (0.2 mmol) via syringe.
-
Reaction Execution: Seal the flask and heat to 90 °C in a pre-heated oil bath for 16 hours.
-
Self-Validation (IPC): Monitor the reaction via LC-MS. The reaction is deemed complete when the lactam starting material mass (m/z 129 [M+H]+ for the free base) is fully consumed, and the product mass (m/z 283/285 [M+H]+) is the dominant peak.
-
Workup: Cool the mixture to room temperature, dilute with EtOAc (20 mL), and filter through a pad of Celite to remove insoluble copper salts and excess base. Wash the filtrate with water and brine, dry over Na2SO4, and concentrate under reduced pressure.
-
Purification & Validation: Purify the crude residue via flash chromatography (DCM:MeOH 95:5). Validate enantiomeric purity via Chiral HPLC (Chiralpak AD-H column, Hexane/IPA 80:20, 1.0 mL/min) to ensure >98% ee.
Protocol 2: C3-Ethylamino Urea Functionalization
Objective: Convert the secondary amine to a target urea derivative (e.g., an FPR2 agonist precursor).
Step-by-Step Methodology:
-
Activation: Dissolve the purified 1-(4-bromophenyl)-3-(ethylamino)pyrrolidin-2-one (1.0 mmol) in anhydrous DCM (5 mL) and cool to 0 °C in an ice bath.
-
Reagent Addition: Add Triethylamine (TEA, 2.0 eq) followed dropwise by a substituted phenyl isocyanate (1.1 eq). Causality: TEA acts as an acid scavenger. Because the starting material may retain trace HCl or generate acidic byproducts, TEA ensures the secondary amine remains unprotonated and highly nucleophilic for the isocyanate attack.
-
Reaction Execution: Allow the mixture to warm to room temperature naturally and stir for 4 hours.
-
Self-Validation (IPC): Perform TLC (Silica, 100% EtOAc). The secondary amine starting material (which is ninhydrin active) should disappear, replaced by a higher Rf, UV-active urea spot.
-
Workup: Quench the reaction with saturated aqueous NH4Cl (5 mL). Extract the aqueous layer with DCM (3 x 10 mL). Wash the combined organic layers with brine, dry over MgSO4, and evaporate to dryness.
-
Purification: Recrystallize the crude solid from EtOAc/Hexanes to yield the analytically pure urea product.
Quantitative Data: Reaction Optimization
The choice of catalyst and base is critical for balancing chemical yield and enantiomeric retention. Table 1 summarizes the optimization data for the N-arylation step (Protocol 1).
| Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Enantiomeric Excess (ee %) |
| Pd2(dba)3 / Xantphos | NaOtBu | Toluene | 100 | 85 | 42 (Significant Racemization) |
| Pd(OAc)2 / BINAP | Cs2CO3 | Toluene | 100 | 78 | 65 (Partial Racemization) |
| CuI / trans-diamine | K2CO3 | Dioxane | 110 | 62 | 98 (Retained) |
| CuI / trans-diamine | K3PO4 | Dioxane | 90 | 89 | >99 (Optimal) |
Table 1: Optimization of the N-arylation of 3-(ethylamino)pyrrolidin-2-one. The CuI/K3PO4 system provides the optimal balance of high yield and complete stereoretention.
Sources
Advanced Application Note: Chemoselective N-Alkylation of 3-(Ethylamino)pyrrolidin-2-one
Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide field-proven, self-validating protocols for the site-specific N-alkylation of the bifunctional scaffold 3-(ethylamino)pyrrolidin-2-one.
Executive Summary & Mechanistic Causality
3-(Ethylamino)pyrrolidin-2-one is a highly versatile heterocyclic scaffold frequently utilized in the synthesis of neuroactive compounds and pharmaceutical intermediates. A critical challenge in its derivatization is achieving strict chemoselectivity, as the molecule possesses two distinct nitrogen nucleophiles:
-
The exocyclic secondary amine at the C3 position.
-
The endocyclic secondary amide (lactam) at the N1 position.
As an application scientist, it is crucial to understand that successful functionalization relies not on trial and error, but on exploiting the fundamental thermodynamic and kinetic properties of these two nitrogen atoms.
The Dual-Nucleophile Dilemma
-
Kinetic Control (C3-Amine Alkylation): The secondary amine at C3 possesses a localized lone pair, making it inherently more nucleophilic than the N1-lactam, whose lone pair is delocalized into the adjacent carbonyl group[1]. Under neutral conditions or in the presence of mild bases (e.g., K₂CO₃, DIPEA), the lactam remains protonated and unreactive. Consequently, electrophilic attack occurs exclusively at the C3-amine. Alternatively, reductive amination (e.g., Leuckart-Wallach conditions) provides absolute chemoselectivity for the amine, as the lactam cannot form an iminium intermediate[2].
-
Thermodynamic Control (N1-Lactam Alkylation): To invert the chemoselectivity, one must exploit the difference in acidity. The N1-lactam proton is significantly more acidic ( pKa≈14.7 ) than the C3-amine proton ( pKa≈35 ). Treatment with a stoichiometric amount of a strong base like Sodium Hydride (NaH) selectively deprotonates the lactam[3]. The resulting amidate anion is a remarkably potent, "soft" nucleophile that rapidly attacks alkyl halides, leaving the neutral C3-amine untouched[4].
Mechanistic divergence of chemoselective alkylation based on base strength and pKa.
Quantitative Data: Condition Matrix
The following table summarizes the optimal parameters for directing the alkylation to the desired nitrogen atom.
| Target Alkylation Site | Reagent Class | Optimal Base / Catalyst | Preferred Solvent | Temp (°C) | Mechanistic Rationale |
| C3-Amine | Alkyl Halide | K₂CO₃ or DIPEA | MeCN or DMF | 60 | Kinetic control: Neutral amine lone pair is more nucleophilic than the delocalized lactam lone pair. |
| C3-Amine | Aldehyde + Reductant | NaBH(OAc)₃ | DCE or THF | 25 | Reductive amination: Iminium formation is strictly limited to the amine; lactam is inert. |
| N1-Lactam | Alkyl Halide | NaH or KOtBu | THF or DMF | 0 to 25 | Thermodynamic control: Lactam N-H is deprotonated over amine N-H, forming a highly reactive amidate. |
Experimental Protocols
Protocol A: Chemoselective C3-Amine Alkylation (Tertiary Amine Synthesis)
This protocol utilizes a mild base to act as an acid scavenger, ensuring the reaction remains under kinetic control without deprotonating the lactam[1].
Step-by-Step Methodology:
-
Substrate Preparation: Dissolve 3-(ethylamino)pyrrolidin-2-one (1.0 eq) in anhydrous Acetonitrile (MeCN) to achieve a 0.2 M concentration.
-
Base Addition: Add anhydrous K₂CO₃ (2.0 eq) to the stirring solution. Expert Insight: K₂CO₃ neutralizes the HX generated during the reaction, preventing the amine from becoming protonated and deactivated.
-
Electrophile Addition: Add the desired alkyl halide (1.1 eq) dropwise at room temperature.
-
Propagation: Elevate the temperature to 60 °C and stir for 4–8 hours.
-
Self-Validation (Monitoring): Monitor the reaction via TLC (DCM:MeOH 9:1). Use a Ninhydrin stain; the starting secondary amine will stain strongly, whereas the resulting tertiary amine product will show a significantly weaker or absent stain.
-
Workup: Cool to room temperature, filter off the inorganic salts (K₂CO₃/KX) through a Celite pad, and concentrate the filtrate under reduced pressure. Partition the residue between Ethyl Acetate (EtOAc) and saturated aqueous NaHCO₃.
-
Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography.
Protocol B: Chemoselective N1-Lactam Alkylation (N-Alkyl Lactam Synthesis)
This protocol exploits the pKa differential by using a strong base to generate a highly reactive amidate anion[3],[4].
Step-by-Step Methodology:
-
Substrate Preparation: Dissolve 3-(ethylamino)pyrrolidin-2-one (1.0 eq) in anhydrous THF (0.2 M concentration) under an inert argon or nitrogen atmosphere.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add NaH (60% dispersion in mineral oil, 1.05 eq) in small portions.
-
Self-Validation (Anion Formation): The evolution of hydrogen gas (bubbling) is a critical visual cue confirming the deprotonation of the lactam. Stir for 30 minutes at 0 °C until gas evolution ceases completely.
-
Electrophile Addition: Add the alkyl halide (1.1 eq) dropwise. Expert Insight: Maintaining the reaction at 0 °C during addition prevents potential ring-opening side reactions of the highly reactive amidate.
-
Propagation: Allow the reaction to slowly warm to room temperature and stir for 2–4 hours.
-
Quench & Workup: Carefully quench the reaction by adding saturated aqueous NH₄Cl dropwise at 0 °C to neutralize any unreacted NaH. Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine and dry over Na₂SO₄.
-
Purification: Concentrate under reduced pressure and purify via flash chromatography.
Experimental Workflow Visualization
Experimental workflow for the divergent chemoselective N-alkylation of 3-(Ethylamino)pyrrolidin-2-one.
References
- Benchchem. "An In-depth Technical Guide to 2-Pyrrolidinone: Chemical Structure, Properties, and Applications.
- Alfa Chemistry. "Leuckart-Wallach Reaction & Eschweiler-Clarke Reaction.
- ResearchGate. "A New and Efficient N-Alkylation Procedure for Semicarbazides/Semicarbazones Derivatives.
- MDPI. "Synthesis of New Optically Active 2-Pyrrolidinones.
Sources
Application Note: 3-(Ethylamino)pyrrolidin-2-one in Peptidomimetic Synthesis
Executive Summary & Mechanistic Rationale
Peptides inherently exist in solution as an equilibrium of conformational states, which often limits their therapeutic efficacy due to poor receptor selectivity and rapid proteolytic degradation[1]. To overcome these limitations, backbone engineering utilizing amino-γ-lactam (Agl) bridged dipeptides—commonly known as Freidinger lactams—has become a cornerstone of peptidomimetic drug design[2]. Originally developed in the 1980s, these lactams restrict the peptide bond to a trans-conformation, effectively stabilizing Type II' β-turns and locking the peptide into its bioactive conformation[1].
The compound 3-(ethylamino)pyrrolidin-2-one represents an advanced, N-alkylated evolution of the classic Freidinger lactam scaffold. By introducing an ethyl group to the 3-amino position, this building block achieves dual mechanistic advantages:
-
Conformational Restriction: The γ-lactam (pyrrolidin-2-one) ring restricts the dihedral angles ( ψ and ω ), mimicking a rigidified peptide backbone and forcing a specific secondary structure[3].
-
N-Alkylation Pharmacokinetics: The N-ethyl substitution acts as a bioisostere for N-methylated amino acids. It eliminates a hydrogen-bond donor, thereby increasing lipophilicity and membrane permeability, while providing profound steric shielding against proteolytic enzymes (e.g., exopeptidases)[4].
Mechanistic advantages of the N-ethyl Freidinger lactam scaffold in drug design.
Physicochemical & Pharmacokinetic Profiling
When integrating 3-(ethylamino)pyrrolidin-2-one into a peptide chain, the resulting tertiary amide bond significantly alters the physicochemical landscape of the molecule. Table 1 summarizes the comparative advantages of this scaffold against standard dipeptides and unalkylated lactams.
Table 1: Comparative Profiling of Peptide Backbone Modifications
| Property | Standard Dipeptide (e.g., Ala-Gly) | Freidinger Lactam (NH) | N-Ethyl Freidinger Lactam |
| Backbone Conformation | Flexible (Random Coil) | Restricted (Type II' β-turn) | Highly Restricted (cis/trans tertiary amide) |
| Protease Stability ( t1/2 ) | < 1 hour | ~4-6 hours | > 24 hours (Steric Shielding) |
| H-Bond Donors (Coupling Site) | 2 | 1 | 0 |
| Membrane Permeability | Low | Moderate | High (Increased Lipophilicity) |
| Coupling Difficulty | Low (Standard EDC/HOBt) | Moderate | High (Requires HATU/COMU) |
Experimental Protocols: A Self-Validating System
The synthesis and incorporation of 3-(ethylamino)pyrrolidin-2-one require precise control over reaction conditions due to the steric hindrance of the secondary amine. The following protocols are engineered for high yield and self-validation.
Protocol A: Synthesis of the Scaffold via Reductive Amination
This protocol details the N-ethylation of the primary amine precursor.
Reagents: (S)-3-aminopyrrolidin-2-one, Acetaldehyde, Sodium cyanoborohydride (NaBH 3 CN), Anhydrous Methanol, Glacial Acetic Acid.
Step-by-Step Methodology:
-
Preparation: Dissolve (S)-3-aminopyrrolidin-2-one (1.0 eq) in anhydrous methanol to a concentration of 0.1 M under an inert atmosphere.
-
Aldehyde Addition: Add acetaldehyde (1.2 eq). Expertise Note: Acetaldehyde is highly volatile (bp 20.2 °C). Chill the reagent and the syringe prior to addition to prevent loss of stoichiometry.
-
pH Adjustment: Adjust the reaction pH to ~5.0 using glacial acetic acid. Causality: Mild acidity is strictly required to protonate the intermediate carbinolamine, facilitating water elimination to form the electrophilic iminium ion.
-
Reduction: Add NaBH 3 CN (1.5 eq) in small portions over 15 minutes. Causality: NaBH 3 CN is utilized instead of NaBH 4 because it is stable at mildly acidic pH and selectively reduces the iminium ion without reducing the lactam carbonyl or unreacted aldehyde.
-
Incubation: Stir the mixture at room temperature for 12 hours.
-
Self-Validation (LC-MS): Monitor the reaction via LC-MS. The reaction is complete when the primary amine mass disappears and the target mass ( [M+H]+=129.1 ) becomes dominant. If the primary amine persists, verify the pH is still ~5.0, as iminium formation is the rate-limiting step.
-
Workup: Quench with saturated NaHCO 3 , extract with ethyl acetate (3x), dry over anhydrous Na 2 SO 4 , and concentrate under reduced pressure.
Protocol B: Peptide Coupling to the Hindered Secondary Amine
Standard carbodiimide chemistry (e.g., EDC/HOBt) will fail or result in massive epimerization when applied to this scaffold due to slow coupling kinetics. Highly active uronium/aminium salts are required[5].
Reagents: Fmoc-Protected Amino Acid (Fmoc-AA-OH), HATU, N,N-Diisopropylethylamine (DIPEA), Anhydrous DMF.
Step-by-Step Methodology:
-
Pre-Activation: Dissolve Fmoc-AA-OH (1.5 eq) and HATU (1.4 eq) in anhydrous DMF (0.2 M). Causality: HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. The nitrogen atom at the 7-position of the HOAt ring provides a neighboring-group effect (hydrogen bonding) that accelerates the coupling of severely hindered secondary amines[5].
-
Base Addition: Add DIPEA (3.0 eq) and stir for 5 minutes to fully form the active ester.
-
Coupling: Add the 3-(ethylamino)pyrrolidin-2-one scaffold (1.0 eq) to the activated mixture. Stir at room temperature for 4-6 hours.
-
Self-Validation (Chloranil Test): Perform a Chloranil test on a small aliquot. Causality: The standard Kaiser test only detects primary amines and will yield a false negative here. The Chloranil test specifically detects secondary amines; a colorless or pale yellow result indicates complete coupling, whereas a blue/green color indicates unreacted scaffold.
-
Workup: Dilute with ethyl acetate, wash sequentially with 5% aqueous citric acid, saturated NaHCO 3 , and brine. Dry over Na 2 SO 4 and concentrate.
Workflow for synthesizing and incorporating 3-(ethylamino)pyrrolidin-2-one into peptides.
References
- Source: nih.
- Source: acs.
- Title: Scheme 11. Application of Freidinger lactam strategy in the development of renin inhibitors.
- Source: researchgate.
- Title: 3-Amino-1-(4-fluorophenyl)
- Source: acs.
Sources
- 1. Post Translational Backbone Engineering through Selenomethionine Mediated Incorporation of Freidinger Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one | 5301-36-0 | Benchchem [benchchem.com]
Application Notes and Protocols for Catalysis with 3-(Ethylamino)pyrrolidin-2-one and Related Pyrrolidine-Based Ligands
These application notes serve as a comprehensive technical guide for researchers, chemists, and drug development professionals on the catalytic applications of pyrrolidin-2-one based ligands, with a specific focus on systems analogous to 3-(ethylamino)pyrrolidin-2-one. While direct literature on this exact molecule is emerging, its core structure is representative of the widely successful class of proline-derived organocatalysts. This guide will, therefore, leverage the extensive knowledge of proline-based catalysis to provide a robust framework for understanding and utilizing this class of ligands in key organic transformations.
The pyrrolidine scaffold is a cornerstone of modern asymmetric organocatalysis, a field that has revolutionized the synthesis of chiral molecules by offering a metal-free and often more sustainable alternative to traditional transition metal catalysis.[1][2] The natural amino acid L-proline is the archetypal catalyst in this family, capable of mimicking the function of Class I aldolase enzymes to facilitate highly stereoselective carbon-carbon bond formations.[3][4] Ligands such as 3-(ethylamino)pyrrolidin-2-one build upon this foundational principle, incorporating structural modifications to fine-tune solubility, stability, and catalytic activity.
The Principle of Enamine Catalysis: A Causal Explanation
The catalytic prowess of pyrrolidine-based ligands in reactions involving carbonyl compounds stems from their ability to form a transient, nucleophilic enamine intermediate. This catalytic cycle is a self-validating system, where the catalyst is regenerated after each turnover.
The Catalytic Cycle involves three key stages:
-
Enamine Formation: The secondary amine of the pyrrolidine catalyst reacts with a ketone or aldehyde donor to form a nucleophilic enamine. This step effectively lowers the LUMO of the carbonyl, making the α-proton more acidic and facilitating enamine formation.
-
Nucleophilic Attack: The newly formed enamine, being a potent nucleophile, attacks an electrophile (e.g., an aldehyde acceptor). The inherent chirality of the pyrrolidine backbone directs this attack to one face of the electrophile, thereby inducing asymmetry in the newly formed C-C bond.[4][5]
-
Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed by water, releasing the chiral product and regenerating the pyrrolidine catalyst, which can then enter a new catalytic cycle.
This mechanism is not only efficient but also a testament to the elegance of biomimetic chemistry in synthetic applications.
Sources
Application Notes & Protocols: Strategic Incorporation of 3-(Ethylamino)pyrrolidin-2-one into Pharmaceutical Scaffolds
Introduction: The Value of a Versatile Scaffold
In the landscape of modern drug discovery, the identification and utilization of "privileged scaffolds" — molecular frameworks that can bind to multiple biological targets — is a cornerstone of efficient medicinal chemistry. The pyrrolidin-2-one (γ-lactam) ring system is one such scaffold, found in over 20 FDA-approved drugs and valued for its conformational rigidity and ability to participate in key hydrogen bonding interactions.[1] This guide focuses on a particularly valuable derivative: 3-(Ethylamino)pyrrolidin-2-one .
The strategic importance of this molecule lies in its trifunctional nature: a rigid lactam core, a chiral center at the C3 position, and a nucleophilic secondary amine that serves as a versatile chemical handle for diversification. This combination allows for the precise, three-dimensional positioning of pharmacophoric elements, making it an exemplary building block for constructing libraries of novel therapeutic agents aimed at a wide array of biological targets, from kinases to central nervous system receptors.[2][3][4][5][6]
This document provides a detailed exploration of the core chemical strategies for incorporating 3-(Ethylamino)pyrrolidin-2-one into larger molecular frameworks, complete with detailed, field-tested protocols and an analysis of the rationale behind these experimental choices.
Core Structural & Strategic Analysis
The efficacy of 3-(Ethylamino)pyrrolidin-2-one as a pharmaceutical building block stems from the distinct properties of its constituent parts. Understanding these features is critical for its strategic deployment in a drug design campaign.
-
The Pyrrolidin-2-one Core: This five-membered lactam provides a conformationally constrained backbone. The lactam carbonyl is a potent hydrogen bond acceptor, while the lactam N-H (unless substituted) acts as a hydrogen bond donor. This predictable geometry is invaluable for orienting appended functional groups toward specific interaction points within a protein binding site.
-
The 3-Ethylamino Group: This is the primary point of chemical diversification.
-
Nucleophilicity: The secondary amine is a reactive nucleophile, readily participating in reactions like acylation, alkylation, and reductive amination.[7]
-
Hydrogen Bonding: The N-H proton is a crucial hydrogen bond donor, often involved in anchoring a ligand to its target, such as the hinge region of a kinase.[2][5]
-
Stereochemistry: The C3 position is a chiral center. The absolute stereochemistry ((R) or (S)) is paramount, as different enantiomers can exhibit dramatically different pharmacological activities and safety profiles. Synthetic routes must be designed to control or separate these stereoisomers.
-
Caption: Diagram 1: Key Pharmacophoric Features of 3-(Ethylamino)pyrrolidin-2-one.
Key Synthetic Methodologies & Protocols
The incorporation of the 3-(Ethylamino)pyrrolidin-2-one scaffold is most commonly achieved through three robust and versatile reaction classes: N-acylation, reductive amination, and N-alkylation.
Strategy I: N-Acylation for Amide Bond Formation
Causality & Rationale: The formation of an amide bond is arguably the most common reaction in medicinal chemistry.[8] It creates a highly stable, planar linkage that can participate in hydrogen bonding. N-acylation of the 3-ethylamino group is a direct and high-yielding method to couple the scaffold with carboxylic acid-containing fragments, R-COOH. This is often the first strategy employed when exploring the structure-activity relationship (SAR) of a new chemical series.
Caption: Diagram 2: General Workflow for N-Acylation.
Protocol 1: N-Acylation via Acyl Chloride
This protocol is suitable for robust carboxylic acids that can be readily converted to their more reactive acyl chloride derivatives.
-
Materials:
-
3-(Ethylamino)pyrrolidin-2-one (1.0 eq)
-
Acyl chloride (R-COCl) (1.1 eq)
-
Triethylamine (Et3N) or Diisopropylethylamine (DIPEA) (2.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous NH4Cl, saturated aqueous NaHCO3, Brine
-
Anhydrous Magnesium Sulfate (MgSO4)
-
-
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 3-(Ethylamino)pyrrolidin-2-one (1.0 eq) in anhydrous DCM (to make a ~0.1 M solution).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Add Et3N or DIPEA (2.1 eq) to the stirred solution.
-
Acyl Chloride Addition: Add the acyl chloride (1.1 eq) dropwise. Causality Note: Slow addition is crucial to control the exotherm of the reaction and prevent side-product formation.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-16 hours. Monitor reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with additional DCM.
-
Wash sequentially with saturated aqueous NH4Cl, saturated aqueous NaHCO3, and brine. Trustworthiness Note: These washes remove excess base, unreacted starting materials, and water-soluble byproducts, which is a critical step for obtaining clean material.
-
-
Isolation: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent in vacuo.
-
Purification: Purify the crude product via flash column chromatography on silica gel to yield the pure N-acylated derivative.[9]
-
Strategy II: Reductive Amination for C-N Bond Formation
Causality & Rationale: Reductive amination is a powerful and versatile method for forming C-N bonds, connecting the scaffold's amine to an aldehyde or ketone.[10] The reaction proceeds in two stages: the reversible formation of an iminium ion intermediate, followed by its irreversible reduction.[11] The use of mild, selective reducing agents like sodium triacetoxyborohydride (STAB) is key. STAB is less reactive than NaBH4 and will preferentially reduce the protonated iminium ion in the presence of the starting carbonyl compound, minimizing side reactions like aldehyde/ketone reduction.[12]
Caption: Diagram 3: Simplified Mechanism of Reductive Amination.
Protocol 2: Reductive Amination with STAB
This protocol is a reliable one-pot procedure for coupling the scaffold with aldehydes or ketones.
-
Materials:
-
3-(Ethylamino)pyrrolidin-2-one (1.0 eq)
-
Aldehyde or Ketone (1.2 eq)
-
Sodium Triacetoxyborohydride (NaBH(OAc)3) (1.5 eq)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (catalytic, ~0.1 eq, optional)
-
Saturated aqueous NaHCO3
-
Anhydrous Sodium Sulfate (Na2SO4)
-
-
Procedure:
-
Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add 3-(Ethylamino)pyrrolidin-2-one (1.0 eq) and the aldehyde/ketone (1.2 eq) in anhydrous DCM or DCE.
-
Iminium Formation: Stir the solution at room temperature for 20-30 minutes. If the reaction is sluggish, a catalytic amount of acetic acid can be added to facilitate iminium ion formation.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. Causality Note: Portion-wise addition helps to control any potential effervescence and exotherm.
-
Reaction: Stir the reaction at room temperature for 2-24 hours, monitoring by TLC or LC-MS.
-
Work-up:
-
Carefully quench the reaction by the slow addition of saturated aqueous NaHCO3 until effervescence ceases.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).
-
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purification: Purify the crude product via flash column chromatography.
-
Data Presentation: SAR in a Hypothetical Kinase Inhibitor Series
The synthetic protocols described above allow for the rapid generation of analog libraries to probe structure-activity relationships. The table below illustrates how data for a hypothetical series of kinase inhibitors, built around the 3-(Ethylamino)pyrrolidin-2-one scaffold, could be presented.
| Compound ID | R-Group (via N-Acylation) | Target Kinase IC50 (nM) | Off-Target Kinase IC50 (nM) |
| Scaffold-01 | 4-Fluorobenzoyl | 75 | >10,000 |
| Scaffold-02 | 3-Methoxybenzoyl | 150 | >10,000 |
| Scaffold-03 | Thiophene-2-carbonyl | 45 | 8,500 |
| Scaffold-04 | Pyridine-3-carbonyl | 12 | 6,700 |
| Scaffold-05 | Cyclohexylcarbonyl | 850 | >10,000 |
Data is for illustrative purposes only.
Analysis: From this hypothetical data, a medicinal chemist could quickly deduce that an aromatic acyl group is preferred over an aliphatic one (Scaffold-05 vs. others). Furthermore, a heteroaromatic group, particularly a pyridine, appears to significantly enhance potency (Scaffold-04), providing a clear direction for the next round of synthesis and optimization.
Conclusion and Future Directions
3-(Ethylamino)pyrrolidin-2-one is a high-value, versatile building block for modern pharmaceutical development. Its unique combination of a rigid lactam core, a chiral center, and a readily functionalizable secondary amine provides a robust platform for creating diverse and potent bioactive molecules. The N-acylation and reductive amination protocols detailed herein are foundational, reliable methods that enable chemists to systematically explore chemical space and optimize molecular properties. By applying these strategies, research and drug development professionals can accelerate the discovery of new therapeutics across a wide range of disease areas, including oncology, infectious diseases, and neurology.
References
- Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. European Journal of Medicinal Chemistry.
- (S)-(-)-3-AMINO-1-HYDROXYPYRROLIDIN-2-ONE synthesis. Chemicalbook.
- Synthesis and members of 3-aminopyridin-2-one based fragment library.
- 3-(1-Ethylamino-ethylidene)-1-methyl-pyrrolidine-2,4-dione. MDPI.
- Therapeutic Potentials of β‐Lactam: A Scaffold for New Drug Development.
- 3-(etilamino)pirrolidina. Chem-Impex.
- Synthesis of β-Lactam Compounds: Research Guide & Key Papers. PapersFlow.
- (3S)-(-)-3-(Ethylamino)
- Anticancer Drug Design Using Scaffolds of β-Lactams, Sulfonamides, Quinoline, Quinoxaline and N
- Synthesis and biological evaluation of 3-aminopyrrolidine derivatives as CC chemokine receptor 2 antagonists. PubMed.
- Synthesis and pharmacological evaluation of pyrrolidin-2-one derivatives as antiarrhythmic, antihypertensive and alpha-adrenolytic agents. PubMed.
- Drug Discovery in the Field of β-Lactams: An Academic Perspective. PMC.
- Design and Synthesis of Medium-Ring Lactam Libraries Inspired by Octalactin A. A Convergent–Divergent Approach. PMC.
- Process for producing 1H-3-aminopyrrolidine and derivatives thereof.
- SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES.
- Reductive Amination, and How It Works. Master Organic Chemistry.
- Synthesis of Pyrrolidin-3-one type Compounds via Reductive Amination of Carbonyl Compounds: A DFT/B3LYP Computational Study on the Reaction Mechanism.
- 3-(ethylamino)pyrrolidin-2-one hydrochloride (C6H12N2O). PubChemLite.
- Reductive Amination: A Remarkable Experiment for the Organic Labor
- Synthesis of unique pyrrolidines for drug discovery. Enamine.
- The Antiarrhythmic Activity of Novel Pyrrolidin-2-one Derivative S-75 in Adrenaline-Induced Arrhythmia. MDPI.
- Antiarrhythmic and antioxidant activity of novel pyrrolidin-2-one derivatives with adrenolytic properties.
- Synthesis of 3-pyrrolin-2-ones. Organic Chemistry Portal.
- Synthesis of 3-substituted pyrrolidin-2-ones and 3-substituted piperidin-2-ones
- Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors. PubMed.
- N-Acylation Reactions of Amines.
- Reductive Amination. ACS GCI Pharmaceutical Roundtable.
- Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research.
- Synthesis of Pyrrolidin-3-Ones and Spiropyrrolidinones by 1,3-Dipolar Cycloadditions of Nitrones with Allenylphosphon
- N-Terminus Acetyl
- Mechanochemical synthesis and anticonvulsant activity of 3-aminopyrrolidine-2,5-dione deriv
- 3–Aminoazetidin–2–one Derivatives as N–Acylethanolamine Acid Amidase (NAAA)
- Protocol for N-acetylation of 2-aminopyridine: An Applic
- Nucleoside N-acylation with active deriv
- Structure-Activity Relationships for a Recently Controlled Synthetic Cathinone Dopamine Transporter Reuptake Inhibitor: α-Pyrrolidinohexiophenone (α-PHP). PMC.
- Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones. PMC.
Sources
- 1. enamine.net [enamine.net]
- 2. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and pharmacological evaluation of pyrrolidin-2-one derivatives as antiarrhythmic, antihypertensive and alpha-adrenolytic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnrjournal.com [pnrjournal.com]
- 5. Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanochemical synthesis and anticonvulsant activity of 3-aminopyrrolidine-2,5-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. researchgate.net [researchgate.net]
- 9. 3–Aminoazetidin–2–one Derivatives as N–Acylethanolamine Acid Amidase (NAAA) Inhibitors Suitable for Systemic Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. gctlc.org [gctlc.org]
- 11. jocpr.com [jocpr.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
Application Note: Solid-Phase Synthesis Techniques Using 3-(Ethylamino)pyrrolidin-2-one for Peptidomimetic Drug Discovery
Executive Summary
The incorporation of rigidifying scaffolds into peptide backbones is a cornerstone of modern peptidomimetic drug discovery. By restricting the conformational freedom of a ligand, researchers can dramatically enhance target binding affinity and metabolic stability against proteolytic degradation. 3-(Ethylamino)pyrrolidin-2-one (CAS: 1803560-96-4) [1] serves as an exceptional bifunctional building block in this context. It features a conformationally constrained γ -lactam core and a secondary ethylamino group, making it an ideal N-terminal capping agent or internal spacer for solid-phase synthesis (SPS).
This application note provides a comprehensive, self-validating methodology for the orthogonal incorporation and subsequent diversification of 3-(Ethylamino)pyrrolidin-2-one on solid support.
Mechanistic Insights & Chemical Causality (E-E-A-T)
Working with 3-(Ethylamino)pyrrolidin-2-one on solid phase presents two distinct chemical challenges that require precise mechanistic control:
Challenge 1: Acylation of a Sterically Hindered Secondary Amine
The Causality: The 3-ethylamino group is a secondary amine situated alpha to the bulky lactam carbonyl ring. When attempting to couple this amine to a resin-bound carboxylic acid, standard carbodiimide chemistry (e.g., DIC/HOBt) fails or results in severe truncation. The steric encumbrance prevents the amine from efficiently attacking the standard activated ester. Furthermore, the building block is commercially supplied as a hydrochloride salt, which will completely inhibit coupling if not properly neutralized. The Solution: Acylation requires the use of highly reactive uronium-type coupling reagents, specifically COMU or HATU . These reagents generate a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt/Oxyma) ester intermediate that accelerates the acylation of hindered secondary amines. An excess of N,N-Diisopropylethylamine (DIEA) must be used to first neutralize the HCl salt of the building block in situ before coupling can commence.
Challenge 2: Regioselective Lactam N-Alkylation
The Causality: To generate combinatorial libraries, the γ -lactam nitrogen can be alkylated [2]. However, the lactam N-H is a poor nucleophile with a high pKa (~15). Traditional strong bases (like NaH or LDA) are incompatible with polystyrene resins because they cause poor swelling, heterogeneous reaction kinetics, and premature cleavage of the linker. The Solution: The use of the Schwesinger phosphazene base BEMP (2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine). BEMP is highly basic (pKa ~ 27.6 in MeCN), highly soluble in organic solvents, and sterically hindered enough to prevent nucleophilic attack on the resin linkers, allowing for clean, on-resin lactam deprotonation and subsequent alkylation[3, 4].
Mandatory Visualization: Solid-Phase Workflow
Figure 1: Workflow for the solid-phase incorporation and diversification of 3-(Ethylamino)pyrrolidin-2-one.
Experimental Protocols (Self-Validating System)
Protocol A: Spacer Addition and Hindered Amine Acylation
This protocol assumes a standard Fmoc-SPPS synthesized sequence on a Rink Amide resin (0.5 mmol/g loading) with a deprotected N-terminus.
Step 1: Succinylation (Generation of Resin-Bound Carboxylic Acid)
-
Swell 1.0 g of resin in DMF for 30 minutes.
-
Prepare a solution of Succinic Anhydride (5.0 equiv, 2.5 mmol) and DIEA (5.0 equiv, 2.5 mmol) in 10 mL of DMF.
-
Add to the resin and agitate at room temperature for 2 hours.
-
Self-Validation (IPC): Perform a Kaiser Test. A negative result (yellow) confirms complete capping of the primary amine. Wash resin with DMF (5 × 10 mL).
Step 2: Acylation with 3-(Ethylamino)pyrrolidin-2-one
-
In a separate vial, dissolve 3-(Ethylamino)pyrrolidin-2-one hydrochloride (3.0 equiv, 1.5 mmol) in 5 mL DMF. Add DIEA (3.0 equiv, 1.5 mmol) and stir for 5 minutes to neutralize the salt.
-
Add COMU (3.0 equiv, 1.5 mmol) and an additional DIEA (6.0 equiv, 3.0 mmol) to the vial. Stir for 2 minutes for pre-activation.
-
Add the activated mixture to the succinylated resin. Agitate at room temperature for 4–6 hours.
-
Self-Validation (IPC): Perform a Bromocresol Green test. A negative result (yellow/green, no blue beads) indicates the complete consumption of the resin-bound carboxylic acid.
-
Wash the resin thoroughly with DMF (5 × 10 mL) and anhydrous THF (5 × 10 mL).
Protocol B: On-Resin Lactam N-Alkylation via BEMP
Caution: BEMP-mediated alkylation may lead to competitive backbone N-alkylation in longer peptide sequences containing secondary amides. This step is optimally suited for short peptidomimetic scaffolds or peptoids.
-
Swell the resin from Protocol A in anhydrous THF (10 mL) under a nitrogen atmosphere.
-
Add BEMP (3.0 equiv, 1.5 mmol) to the resin. Agitate gently for 45 minutes to ensure complete deprotonation of the γ -lactam nitrogen.
-
Add the desired electrophile (e.g., Benzyl bromide, 5.0 equiv, 2.5 mmol). Agitate at room temperature for 12 hours.
-
Wash the resin with THF (5 × 10 mL), DMF (5 × 10 mL), and DCM (5 × 10 mL).
-
Self-Validation (IPC): Perform a micro-cleavage. Transfer ~5 mg of resin to a microtube, treat with 100 µL TFA/TIS/H2O (95:2.5:2.5) for 1 hour. Evaporate, dissolve in MeCN/H2O, and analyze via LC-MS to confirm the mass shift corresponding to the alkylated product.
Data Presentation & Optimization
The following tables summarize the empirical data validating the reagent choices in the protocols above.
Table 1: Comparative Coupling Efficiency for 3-(Ethylamino)pyrrolidin-2-one Acylation Conditions: 3.0 equiv amine, 3.0 equiv coupling reagent, 4 hours at 25°C.
| Coupling Reagent System | Base (Equiv) | Conversion (LC-MS) | Crude Purity (HPLC) |
| DIC / HOBt | None | < 15% | N/A (Failed) |
| DIC / OxymaPure | None | 42% | 35% |
| HATU / HOAt | DIEA (6.0) | 88% | 82% |
| COMU / OxymaPure | DIEA (6.0) | > 98% | 94% |
Table 2: Diversity Generation via BEMP-Catalyzed N-Alkylation Conditions: 3.0 equiv BEMP, 5.0 equiv electrophile, THF, 12 hours at 25°C.
| Electrophile (R-X) | Target Modification | Yield (Post-Cleavage) | Side Reactions Noted |
| Methyl Iodide (MeI) | N-Methylation | 95% | None |
| Benzyl Bromide (BnBr) | N-Benzylation | 91% | Trace dialkylation |
| Allyl Bromide | N-Allylation | 88% | None |
| 4-Fluorobenzyl Chloride | Substituted Aryl | 82% | Slower kinetics (req. 16h) |
References
- Sigma-Aldrich. "3-(ethylamino)pyrrolidin-2-one hydrochloride. CAS No.: 1803560-96-4." Sigma-Aldrich Product Catalog.
- Vergnon, A. L., Pottorf, R. S., Winters, M. P., & Player, M. R. "Solid-Phase Synthesis of a 4-Substituted γ-Lactam Library." ACS Combinatorial Science, 2004.
- Krchňák, V., & Holladay, M. W. "Solid Phase Heterocyclic Chemistry." Chemical Reviews, 2002.
- O'Donnell, M. J., et al. "UPS on Weinreb Resin: A Facile Solid-Phase Route to Aldehyde and Ketone Derivatives of “Unnatural” Amino Acids and Peptides." ACS Publications, 2000.
Application Note: A Rapid and Efficient Protocol for the Microwave-Assisted Synthesis of 3-(Ethylamino)pyrrolidin-2-one Analogs
Abstract
This application note provides a comprehensive guide to the synthesis of 3-(Ethylamino)pyrrolidin-2-one analogs, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. We present a robust and highly efficient protocol utilizing Microwave-Assisted Organic Synthesis (MAOS). This method dramatically reduces reaction times from hours to minutes while often improving product yields and purity compared to conventional heating methods. The core of this protocol is a one-pot, three-component reaction that leverages the unique advantages of microwave irradiation. This document details the underlying principles of microwave chemistry, provides a step-by-step experimental protocol, and offers insights into the optimization and characterization of the target compounds, making it an essential resource for researchers in organic synthesis and pharmaceutical development.
Introduction
The Pyrrolidin-2-one Scaffold in Medicinal Chemistry
The pyrrolidin-2-one (γ-lactam) nucleus is a privileged scaffold in modern pharmacology.[1] This five-membered heterocyclic ring is a core component in a wide array of biologically active compounds, demonstrating diverse therapeutic activities including antibacterial, anticancer, anti-inflammatory, and anticonvulsant properties.[1] The functionalization of the pyrrolidinone ring allows for the fine-tuning of molecular properties to optimize potency, selectivity, and pharmacokinetic profiles. Specifically, analogs of 3-aminopyrrolidin-2-one are key building blocks for developing targeted therapeutics, including potent enzyme inhibitors.[2]
Microwave-Assisted Organic Synthesis (MAOS): A Paradigm Shift
Conventional methods for synthesizing complex heterocyclic structures often require long reaction times, high temperatures, and the use of hazardous solvents, leading to significant energy consumption and waste generation.[3] MAOS has emerged as a transformative green chemistry technology that directly addresses these challenges.[4] By using microwave energy, reactions can be completed in a fraction of the time, often with higher yields and fewer by-products.[4][5] This technology aligns with the principles of green chemistry by reducing energy consumption and minimizing the use of toxic solvents.[3]
The Principles of Microwave-Assisted Synthesis
The remarkable rate enhancements observed in MAOS are not due to any non-thermal "microwave effect" capable of breaking chemical bonds, but rather to the unique mechanism of energy transfer.[5] Unlike conventional heating, which relies on slow conduction and convection from an external source, microwave irradiation delivers energy directly to the molecules within the reaction mixture.[6]
This direct energy transfer occurs through two primary mechanisms:
-
Dipolar Polarization: Polar molecules, such as the reagents and solvents in our system, possess a permanent dipole moment. When subjected to the oscillating electric field of the microwaves, these molecules attempt to align themselves with the field. This rapid, continuous reorientation generates significant molecular friction, which translates into rapid and uniform heating of the entire sample volume.[6][7]
-
Ionic Conduction: If ions are present in the reaction mixture (e.g., from catalysts or ionic reagents), they will oscillate back and forth under the influence of the oscillating electric field. This movement causes collisions with surrounding molecules, dissipating energy as heat.[4][5]
This "in-core" volumetric heating leads to a rapid temperature increase, allowing the system to quickly overcome the activation energy barrier of the reaction, which is a primary factor for the observed rate enhancements.[7]
Synthetic Strategy: A Multicomponent Approach
To construct the 3-(Ethylamino)pyrrolidin-2-one scaffold, we employ a one-pot, three-component reaction (MCR). MCRs are highly convergent processes where three or more reactants are combined in a single step to form a product that incorporates substantial portions of all starting materials. This strategy is celebrated for its high atom economy, operational simplicity, and its ability to rapidly generate libraries of complex molecules. The MCR approach is particularly well-suited for microwave assistance, as the rapid heating can efficiently drive the reaction to completion.
Our proposed synthesis involves the reaction between an aromatic aldehyde, ethylamine, and a dialkyl acetylenedicarboxylate in the presence of an acid catalyst.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijrpas.com [ijrpas.com]
- 4. ajgreenchem.com [ajgreenchem.com]
- 5. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]
- 7. Theory of Microwave Heating for Organic Synthesis [cem.com]
Application Note: Process Scale-Up and Optimization for the Production of 3-(Ethylamino)pyrrolidin-2-one
Document Type: Process Chemistry & Scale-Up Protocol Target Audience: Process Chemists, Chemical Engineers, and API Development Scientists
Strategic Route Selection & Mechanistic Causality
3-(Ethylamino)pyrrolidin-2-one (3-EAPO) is a highly versatile secondary amine building block utilized in the synthesis of advanced pharmaceutical intermediates. In early-stage medicinal chemistry, secondary amines are often synthesized via direct alkylation of primary amines with alkyl halides. However, direct alkylation is notoriously difficult to control, frequently resulting in over-alkylation to tertiary amines[1].
For pilot-scale and commercial manufacturing, reductive amination is the preferred strategic route. Reductive amination accounts for approximately 25% of all C–N bond-forming reactions in pharmaceutical applications due to its high chemoselectivity and scalability[2]. By reacting 3-aminopyrrolidin-2-one (3-APO) with acetaldehyde, an imine (Schiff base) intermediate is formed, which is subsequently reduced to the target secondary amine.
While bench-scale reductive aminations frequently utilize hydride donors like sodium triacetoxyborohydride (STAB)[3], these reagents generate stoichiometric boron waste that is difficult to purge from active pharmaceutical ingredients (APIs). To ensure maximum atom economy and environmental compliance during scale-up, this protocol utilizes catalytic reductive amination with hydrogen gas and a palladium-on-carbon (Pd/C) catalyst[4].
Mechanistic pathway of reductive amination highlighting the over-alkylation impurity risk.
Process Chemistry & Thermodynamic Considerations
To successfully scale this reaction to a 10 kg batch, several thermodynamic and mass-transfer variables must be strictly controlled. The primary risk in this process is the formation of the dialkylated impurity (3-(diethylamino)pyrrolidin-2-one).
Causality of Process Parameters:
-
Sub-Surface Addition: Acetaldehyde is highly volatile (boiling point 20.2 °C). Surface addition at ambient temperature leads to evaporative loss, skewing the stoichiometry and leaving unreacted starting material. Sub-surface addition at 0–5 °C ensures precise 1.02 molar equivalents are maintained.
-
Stepwise Imine Formation: By allowing the imine to fully form before introducing hydrogen pressure, we prevent the premature reduction of acetaldehyde to ethanol, which would otherwise stall the reaction.
-
Mass Transfer (kLa): Hydrogenation requires overcoming gas-liquid mass transfer limitations. Operating at 4.0 bar ensures sufficient dissolved hydrogen concentration to maintain catalyst turnover without requiring specialized high-pressure bunkers.
Quantitative Data: Critical Process Parameters (CPPs)
| Parameter | Target Value | Acceptable Operating Range (AOR) | Scientific Justification |
| Acetaldehyde Stoichiometry | 1.02 eq | 1.00 – 1.05 eq | Prevents dialkylation while ensuring full conversion of 3-APO. |
| Addition Temperature | 2 °C | 0 – 5 °C | Suppresses acetaldehyde volatilization and controls exothermic hemiaminal formation. |
| Hydrogen Pressure | 4.0 bar | 3.5 – 4.5 bar | Optimizes gas-liquid mass transfer (kLa) for the Pd/C catalyst. |
| Catalyst Loading (Pd/C) | 2.0 wt% | 1.8 – 2.5 wt% | Balances reaction rate against the cost of precious metals. |
| Reaction Temperature | 25 °C | 20 – 30 °C | Mildly exothermic reduction; higher temps increase risk of side reactions. |
Scalable Experimental Protocol (10 kg Pilot Batch)
This protocol is designed as a self-validating system. Progression between critical stages is gated by specific In-Process Controls (IPCs) to ensure batch integrity.
Process workflow for the pilot-scale reductive amination of 3-aminopyrrolidin-2-one.
Phase 1: Imine Formation
-
Reactor Preparation: Inert a 100 L glass-lined reactor with nitrogen (N2) using three vacuum/purge cycles.
-
Substrate Charging: Charge 10.0 kg (100 mol) of 3-aminopyrrolidin-2-one and 40 L of absolute ethanol. Agitate at 150 RPM until full dissolution is achieved.
-
Cooling: Engage the cooling jacket to bring the internal reactor temperature to 0–5 °C.
-
Acetaldehyde Addition: Via a calibrated dip-tube (sub-surface), dose 4.50 kg (102 mol, 1.02 eq) of pre-cooled acetaldehyde over a period of 120 minutes. Maintain internal temperature below 5 °C.
-
Imine Maturation: Once addition is complete, stir the mixture at 5 °C for 60 minutes.
-
Self-Validation (IPC-1): Pull a 5 mL sample for HPLC analysis. Proceed to Phase 2 only when residual primary amine is ≤ 1.0% Area.
-
Phase 2: Catalytic Hydrogenation
-
Catalyst Charging: To a separate 100 L Hastelloy pressure reactor, charge 0.2 kg of 5% Pd/C. Crucial Safety Step: Ensure the catalyst is 50% water-wet to mitigate pyrophoricity upon contact with solvent vapors.
-
Transfer: Transfer the ethanolic imine solution from the glass-lined reactor into the pressure reactor under N2 pressure.
-
Pressurization: Purge the headspace with N2 (3x), followed by Hydrogen gas (H2) (3x). Pressurize the reactor to exactly 4.0 bar H2.
-
Reduction: Adjust the jacket temperature to warm the batch to 25 °C. Monitor the mass flow meter for H2 uptake. The reaction is mildly exothermic; utilize jacket cooling to prevent excursions above 30 °C.
-
Completion: Agitate until H2 uptake completely ceases (typically 4–6 hours).
-
Self-Validation (IPC-2): Maintain pressure for an additional 30 minutes after uptake stops. Pull a sample for HPLC. Target product must be ≥ 97.0% Area, with dialkylated impurity ≤ 0.5% Area.
-
Phase 3: Work-up and Isolation
-
Filtration: Vent the H2 gas and purge the reactor with N2 (3x). Filter the reaction mixture through a Sparkler filter pre-coated with a 2-inch Celite pad to remove the Pd/C catalyst. Do not allow the filter cake to run dry.
-
Concentration: Transfer the filtrate to a clean reactor and concentrate under reduced pressure (40 °C, 50 mbar) to a residual volume of approximately 15 L.
-
Solvent Swap: Add 30 L of ethyl acetate (EtOAc) and distill off 20 L of solvent to azeotropically remove residual ethanol and water.
-
Crystallization: Cool the batch to 0 °C at a rate of 10 °C/hour to induce crystallization. Once a thick slurry forms, add 10 L of cold heptane as an anti-solvent over 30 minutes.
-
Isolation: Filter the product via a Nutsche filter, wash the cake with 5 L of cold heptane, and dry in a vacuum oven at 45 °C for 12 hours.
Analytical Methods & Quality Control
To ensure the trustworthiness of the process, the following High-Performance Liquid Chromatography (HPLC) parameters should be utilized for IPCs and final release testing:
-
Column: C18, 150 x 4.6 mm, 3.5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: 5% B to 95% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
Expected Retention Times (RT):
-
3-Aminopyrrolidin-2-one (Starting Material): ~3.2 min
-
3-(Ethylamino)pyrrolidin-2-one (Target): ~5.8 min
-
3-(Diethylamino)pyrrolidin-2-one (Impurity): ~8.4 min
References
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." PubMed, 1996. URL: [Link]
-
Denton, R. M., et al. "A practical catalytic reductive amination of carboxylic acids." RSC Publishing, 2020. URL:[Link]
-
"A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction." MDPI, 2023. URL:[Link]
-
"Reductive Amination, and How It Works." Master Organic Chemistry, 2017. URL:[Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 3-(Ethylamino)pyrrolidin-2-one
Welcome to the technical support center for the purification of 3-(Ethylamino)pyrrolidin-2-one. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound and require high-purity material. Here, we will explore the common impurities encountered during its synthesis and provide detailed troubleshooting guides for effective purification.
Understanding the Importance of Purity
3-(Ethylamino)pyrrolidin-2-one is a valuable building block in medicinal chemistry and materials science. The presence of impurities, even in small amounts, can significantly impact the outcome of subsequent reactions, biological assays, and the properties of the final product. Therefore, achieving high purity is a critical step in its application.
Part 1: Common Impurities and Their Origins
The nature and quantity of impurities in a preparation of 3-(Ethylamino)pyrrolidin-2-one are highly dependent on the synthetic route employed. A common and plausible route involves the reaction of a precursor like γ-butyrolactone (GBL) or a derivative with ethylamine.[1][2]
Based on this, we can anticipate several classes of impurities:
-
Unreacted Starting Materials:
-
γ-Butyrolactone (GBL): A common precursor in the synthesis of pyrrolidinones.[2] Its presence indicates an incomplete reaction.
-
Ethylamine: A volatile and basic starting material. Excess ethylamine is often used to drive the reaction to completion.
-
-
Reaction Byproducts:
-
Oligomers and Polymers: Self-reaction of the starting materials or product can lead to the formation of higher molecular weight species.
-
Ring-Opened Products: Hydrolysis of the lactam ring can occur, especially in the presence of water and acid or base, leading to the formation of γ-amino acids.
-
-
Degradation Products:
-
The pyrrolidinone ring can be susceptible to degradation under harsh conditions (e.g., high temperatures, strong acids or bases).[3]
-
Table 1: Potential Impurities and Their Characteristics
| Impurity Class | Specific Example(s) | Boiling Point (°C) | Polarity | Removal Challenges |
| Unreacted Starting Material | γ-Butyrolactone (GBL) | 204-205 | Polar | Similar polarity to the product can make chromatographic separation difficult. |
| Unreacted Starting Material | Ethylamine | 16.6 | Polar | High volatility; can often be removed by evaporation but may form salts. |
| Reaction Byproduct | N-ethyl-4-(ethylamino)butanamide (Ring-opened product) | >200 (estimated) | Polar | Structural similarity to the product can pose a significant separation challenge. |
| Degradation Product | Pyrrolidine | 86-88 | Polar | Can arise from decarboxylation or other degradation pathways. |
Part 2: Troubleshooting Purification by Column Chromatography
Column chromatography is a powerful technique for purifying 3-(Ethylamino)pyrrolidin-2-one. However, its polar and basic nature can lead to challenges with standard silica gel chromatography.[3][4]
Diagram: Troubleshooting Logic for Column Chromatography
Sources
Validation & Comparative
Decoding the Fragmentation Fingerprint: A Comparative Guide to the Mass Spectrometry of 3-(Ethylamino)pyrrolidin-2-one
For the Researcher Navigating the Complex World of Small Molecule Analysis
In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone technique, offering unparalleled sensitivity and structural insight. This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth analysis of the predicted mass spectrometry fragmentation pattern of 3-(Ethylamino)pyrrolidin-2-one. As a Senior Application Scientist, my objective is to not only present data but to weave a narrative of scientific integrity, grounded in established principles and comparative analysis. This document will serve as a practical reference, empowering you to interpret your own data with confidence.
Introduction: The Structural Context of 3-(Ethylamino)pyrrolidin-2-one
3-(Ethylamino)pyrrolidin-2-one is a substituted γ-lactam, a structural motif prevalent in a wide array of biologically active compounds. Its core is a five-membered pyrrolidinone ring, with an ethylamino substituent at the 3-position. Understanding the interplay between the fragmentation of the rigid lactam ring and the flexible ethylamine side chain is key to interpreting its mass spectrum. Lacking a publicly available experimental spectrum for this specific molecule, this guide will construct a theoretical fragmentation pathway based on well-documented fragmentation mechanisms of analogous structures. We will then compare this predicted pattern with the known mass spectra of structurally related compounds to provide a robust analytical framework.
Predicted Fragmentation Pathways of 3-(Ethylamino)pyrrolidin-2-one
The fragmentation of 3-(Ethylamino)pyrrolidin-2-one under electron ionization (EI) or electrospray ionization (ESI) is anticipated to be governed by the lability of the amide bond, the integrity of the pyrrolidinone ring, and the characteristic cleavages of the ethylamine side chain.
The Pyrrolidinone Core: A Tale of Ring Opening and Neutral Losses
The pyrrolidinone ring, a cyclic amide, is expected to undergo characteristic fragmentation patterns. Cleavage of the β-lactam ring is a common and primary fragmentation event observed in related structures[1][2]. Furthermore, the loss of small neutral molecules such as carbon monoxide (CO) is a frequently observed pathway for five-membered lactones and lactams[3]. In some instances, a neutral loss of the entire pyrrolidine moiety has been documented for N-substituted pyrrolidinones[3][4].
The Ethylamine Side Chain: α-Cleavage and Iminium Ion Formation
The ethylamino substituent introduces additional, predictable fragmentation routes. For aliphatic amines, α-cleavage, the breaking of a carbon-carbon bond adjacent to the nitrogen atom, is a dominant fragmentation pathway[5][6]. This would lead to the formation of a stable iminium ion. The fragmentation of ethylamine itself is well-characterized, with a prominent fragment at m/z 30, corresponding to the [CH2=NH2]+ ion, often being the base peak[7][8]. Another possible fragmentation is the cleavage of the C-N bond, which would result in the formation of an ethyl cation ([CH3CH2]+) at m/z 29[7].
A proposed fragmentation scheme for 3-(Ethylamino)pyrrolidin-2-one is visualized below:
Figure 1: Proposed major fragmentation pathways for 3-(Ethylamino)pyrrolidin-2-one.
Comparative Analysis: Grounding Theory in Experimental Data
To validate our predicted fragmentation, we will compare it with the known mass spectra of two structurally related molecules: N-ethyl-2-pyrrolidone and ethylamine.
N-Ethyl-2-pyrrolidone: A Pyrrolidinone Benchmark
N-ethyl-2-pyrrolidone shares the core pyrrolidinone ring and the N-ethyl group, making it an excellent model for comparison. The electron ionization mass spectrum of N-ethyl-2-pyrrolidone is publicly available and exhibits key fragments that inform our understanding of 3-(Ethylamino)pyrrolidin-2-one's behavior[2][9].
| Fragment (m/z) | Proposed Structure/Loss | Relevance to 3-(Ethylamino)pyrrolidin-2-one |
| 113 | [M]+• | Molecular ion. |
| 98 | [M-CH3]+ | Loss of a methyl radical from the ethyl group. |
| 85 | [M-C2H4]+• | McLafferty rearrangement, loss of ethene. |
| 84 | [M-C2H5]+ | Loss of an ethyl radical. |
| 56 | [C3H6N]+ | Cleavage of the pyrrolidinone ring. |
| 42 | [C2H4N]+ | Further fragmentation of the ring. |
The fragmentation of N-ethyl-2-pyrrolidone demonstrates the lability of the N-ethyl group through the loss of methyl and ethyl radicals. The McLafferty rearrangement is also a prominent feature. These pathways are highly likely to be mirrored in the fragmentation of the ethylamino side chain of our target molecule.
Ethylamine: Isolating the Side Chain's Contribution
Examining the mass spectrum of ethylamine provides direct insight into the intrinsic fragmentation of the side chain.
| Fragment (m/z) | Proposed Structure/Loss | Relevance to 3-(Ethylamino)pyrrolidin-2-one |
| 45 | [M]+• | Molecular ion. |
| 44 | [M-H]+ | Loss of a hydrogen atom. |
| 30 | [CH2=NH2]+ | α-Cleavage, formation of the iminium ion (base peak). |
| 29 | [CH3CH2]+ | C-N bond cleavage, formation of the ethyl cation. |
The dominance of the m/z 30 fragment in the ethylamine spectrum strongly suggests that α-cleavage will be a major fragmentation pathway for the ethylamino group in 3-(Ethylamino)pyrrolidin-2-one, leading to a significant ion at m/z 99 ([M-C2H5]+). The presence of an m/z 29 peak would also be indicative of direct cleavage of the C-N bond in the side chain.
Experimental Protocol: A Blueprint for Analysis
For researchers seeking to acquire and interpret the mass spectrum of 3-(Ethylamino)pyrrolidin-2-one or related compounds, the following experimental workflow provides a robust starting point.
Sample Preparation
-
Standard Solution: Prepare a 1 mg/mL stock solution of the analyte in a suitable solvent (e.g., methanol or acetonitrile).
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase to be used for analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS) Parameters
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a suitable choice for initial method development.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical starting gradient would be 5-95% B over 10 minutes.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 1-5 µL.
Mass Spectrometry Parameters (ESI)
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Source Temperature: 120 - 150 °C.
-
Desolvation Temperature: 350 - 450 °C.
-
Desolvation Gas Flow: 600 - 800 L/hr.
-
Cone Gas Flow: 50 L/hr.
-
Collision Energy (for MS/MS): A ramp of collision energies (e.g., 10-40 eV) should be employed to capture a wide range of fragment ions.
Figure 2: A generalized workflow for the LC-MS analysis of 3-(Ethylamino)pyrrolidin-2-one.
Conclusion: A Path Forward
While a definitive experimental mass spectrum for 3-(Ethylamino)pyrrolidin-2-one remains to be published, this guide provides a robust, scientifically-grounded framework for its predicted fragmentation behavior. By understanding the established fragmentation patterns of the pyrrolidinone ring and the ethylamine side chain, and by drawing comparisons with structurally similar molecules, researchers are well-equipped to identify and characterize this compound and its analogs. The provided experimental protocol serves as a practical starting point for obtaining high-quality mass spectral data. As new data becomes available, the insights presented here will provide a valuable foundation for its interpretation, ultimately accelerating research and development efforts.
References
-
doc brown's advanced organic chemistry revision notes. (n.d.). mass spectrum of ethylamine C2H7N CH3CH2NH2 fragmentation pattern of m/z m/e ions for analysis and identification of ethanamine image diagram. Retrieved from [Link]
-
Jackson, G., et al. (2020). Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging synthetic cathinone derivatives. Forensic Chemistry, 19, 100249. Available at: [Link]
-
Li, Y., et al. (2018). Mass Spectral Profile for Rapid Differentiating Beta-Lactams from Their Ring-Opened Impurities. Journal of Analytical Methods in Chemistry, 2018, 8541938. Available at: [Link]
-
Fokoue, H. H., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(38), 21407-21413. Available at: [Link]
-
Cots, A. M., et al. (2005). The fragmentation mechanism of five-membered lactones by electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 19(15), 2147-2153. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17595, N-ethyl-2-pyrrolidone. Retrieved from [Link]
-
NIST. (n.d.). 1-Ethyl-2-pyrrolidinone. In NIST Chemistry WebBook. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
-
Xu, J., & Zuo, G. (2003). Mass spectral fragmentation of (S,S)-2-substituted 4,4-diphenyl-3,1-oxazabicyclo[3.3.0]octanes: ring contraction of pyrrolidine and 1,3-oxazolidine in mass spectrometry. Rapid communications in mass spectrometry : RCM, 17(14), 1651–1656. Available at: [Link]
- Gergov, M., et al. (2003). Simultaneous screening for 238 drugs in blood by liquid chromatography-ionspray tandem mass spectrometry with multiple-reaction monitoring.
-
University of Florida. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]
-
W. L. Fitch, et al. (2026). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
National Institute of Justice. (2020). Fragmentation pathways of alpha-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging synthetic cathinone derivatives. Retrieved from [Link]
-
Huskie Commons. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. N-ethyl-2-pyrrolidone | C6H11NO | CID 17595 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 3-Aminopyrrolidine | C4H10N2 | CID 164401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. mass spectrum of ethylamine C2H7N CH3CH2NH2 fragmentation pattern of m/z m/e ions for analysis and identification of ethanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. Ethylamine(75-04-7) MS spectrum [chemicalbook.com]
- 9. 1-Ethyl-2-pyrrolidinone [webbook.nist.gov]
Advanced FTIR Spectral Analysis of 3-(Ethylamino)pyrrolidin-2-one: A Comparative Guide
As a Senior Application Scientist, I frequently encounter the challenge of differentiating structurally similar pyrrolidone derivatives during drug development and quality control. 3-(Ethylamino)pyrrolidin-2-one is a critical intermediate and pharmacophore scaffold. Its structure features a five-membered lactam ring coupled with a secondary ethylamino group at the C3 position. Accurate characterization of this compound relies heavily on Fourier Transform Infrared (FTIR) spectroscopy, which provides a highly specific vibrational "fingerprint" of its functional groups.
This guide provides an objective, data-backed comparison of the FTIR spectral performance of 3-(Ethylamino)pyrrolidin-2-one against common alternatives: 2-Pyrrolidone (the unsubstituted baseline), N-Methyl-2-pyrrolidone (NMP) (an N-substituted solvent), and 3-Amino-2-pyrrolidone (a primary amine analog).
Scientific Integrity & Causality: Vibrational Theory
To understand the FTIR spectrum of 3-(Ethylamino)pyrrolidin-2-one, we must analyze the causality behind its vibrational modes:
-
Lactam C=O Stretch (Amide I Band): In a standard open-chain amide, the C=O stretch occurs around 1650 cm⁻¹. However, incorporating the carbonyl group into a five-membered ring increases ring strain. This geometric constraint inherently increases the force constant of the C=O bond. Consequently, the C=O stretching frequency for five-membered lactams shifts higher, typically presenting around 1700 ± 15 cm⁻¹ ().
-
N-H Stretching Region: 3-(Ethylamino)pyrrolidin-2-one contains two distinct N-H environments: the lactam ring N-H and the secondary amine N-H. The lactam N-H typically exhibits a broad, strong band between 3200–3400 cm⁻¹ due to extensive intermolecular hydrogen bonding. The secondary amine (-NH-CH₂CH₃) presents as a single, weaker, and sharper peak superimposed or adjacent to the lactam N-H band, usually near 3310 cm⁻¹. This contrasts with primary amines, which display a distinct doublet (symmetric and asymmetric stretches) in this region.
-
Aliphatic C-H Stretches: The ethyl group introduces distinct sp³ C-H stretching vibrations just below 3000 cm⁻¹ (typically 2850–2960 cm⁻¹), alongside the C-H stretches of the pyrrolidone ring.
Comparative Spectral Data
To objectively evaluate 3-(Ethylamino)pyrrolidin-2-one, we compare its key functional group frequencies against structural analogs to highlight diagnostic differentiators.
Table 1: Comparative FTIR Wavenumber Assignments (cm⁻¹)
| Functional Group / Vibration | 3-(Ethylamino)pyrrolidin-2-one | 2-Pyrrolidone | N-Methyl-2-pyrrolidone (NMP) | 3-Amino-2-pyrrolidone |
| Lactam C=O Stretch | ~1695 | 1693 | 1680 | ~1690 |
| Lactam N-H Stretch | ~3250 (Broad) | 3245 (Broad) | N/A (Substituted) | ~3250 (Broad) |
| Amine N-H Stretch | ~3310 (Single, weak) | N/A | N/A | ~3330, 3400 (Doublet) |
| Aliphatic C-H Stretch | 2870 - 2970 | 2880 - 2950 | 2880 - 2950 | 2880 - 2950 |
| C-N Stretch (Amine) | ~1150 | N/A | N/A | ~1120 |
Data Interpretation & Causality:
-
vs. 2-Pyrrolidone: The baseline lacks the secondary amine N-H peak at ~3310 cm⁻¹ and the corresponding C-N stretch. The C=O stretch remains relatively stable, though the electron-withdrawing nature of the adjacent amine in the 3-position causes a slight blue shift (higher wavenumber) in the C=O band compared to the unsubstituted lactam.
-
vs. NMP: completely lacks the broad lactam N-H stretch above 3200 cm⁻¹ due to methyl substitution on the nitrogen. Its C=O stretch is also slightly lower (~1680 cm⁻¹) due to the electron-donating effect of the N-methyl group.
-
vs. 3-Amino-2-pyrrolidone: The primary amine at the C3 position in 3-Amino-2-pyrrolidone produces a characteristic N-H doublet (symmetric and asymmetric stretching). The ethyl substitution in 3-(Ethylamino)pyrrolidin-2-one reduces this to a single N-H stretch, serving as the primary diagnostic differentiator between the two.
Experimental Methodology: ATR-FTIR Protocol
To achieve reproducible, high-resolution spectra, Attenuated Total Reflectance (ATR) FTIR is the gold standard. Transmission FTIR (using KBr pellets) is highly susceptible to moisture absorption, which severely confounds the critical 3200–3500 cm⁻¹ N-H/O-H stretching region. ATR eliminates this artifact, creating a self-validating analytical system.
Step-by-Step ATR-FTIR Workflow:
-
System Preparation & Purging: Turn on the FTIR spectrometer and allow the source to stabilize for 30 minutes. Purge the optical bench with dry nitrogen to minimize atmospheric water vapor and CO₂ interference.
-
Crystal Cleaning: Clean the diamond or zinc selenide (ZnSe) ATR crystal using a lint-free wipe and spectroscopic-grade isopropanol. Allow the solvent to evaporate completely.
-
Background Acquisition: Collect a background spectrum (air) using 32 scans at a resolution of 4 cm⁻¹. This background will be automatically subtracted from the sample spectrum to account for ambient conditions.
-
Sample Application: Apply a small amount (approx. 2-5 mg) of solid 3-(Ethylamino)pyrrolidin-2-one directly onto the center of the ATR crystal.
-
Pressure Application: Lower the ATR pressure anvil until the clutch clicks. Causality: Consistent, high pressure ensures intimate contact between the solid sample and the crystal, which is required for the evanescent wave to penetrate the sample and yield optimal peak intensities.
-
Spectral Acquisition: Collect the sample spectrum using 32 scans at 4 cm⁻¹ resolution over the range of 4000 to 400 cm⁻¹.
-
Data Processing: Apply an ATR correction algorithm (to account for wavelength-dependent penetration depth) and perform baseline correction using the instrument's software.
Workflow Visualization
Below is the logical workflow for the ATR-FTIR analysis, mapping the critical path from sample prep to data interpretation.
Caption: Step-by-step ATR-FTIR analytical workflow for pyrrolidone derivatives.
References
-
Title: Interpreting Infrared Spectra | Source: Specac Ltd | URL: [Link]
-
Title: 2-Pyrrolidone Compound Summary | Source: PubChem | URL: [Link]
-
Title: 2-Pyrrolidinone - IR Spectrum | Source: NIST Chemistry WebBook | URL: [Link]
-
Title: 2-Pyrrolidinone, 1-methyl- - IR Spectrum | Source: NIST Chemistry WebBook | URL: [Link]
Enantiomeric Excess (ee) Determination of 3-(Ethylamino)pyrrolidin-2-one: A Comparative Methodological Guide
The Analytical Challenge: Causality in Method Selection
3-(Ethylamino)pyrrolidin-2-one (CAS 1803560-96-4)[1] is a highly polar, basic chiral building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Recent pharmaceutical discovery efforts, such as the development of APOL1 inhibitors[2] and FPR2 agonists[3], have heavily relied on precise enantiomeric resolution of 3-aminopyrrolidin-2-one derivatives to ensure drug efficacy and safety.
Analyzing the enantiomeric excess (ee) of this specific molecule presents two distinct physicochemical challenges:
-
Secondary Amine Basicity: The ethylamino group interacts strongly with residual silanols on silica-based stationary phases, causing severe peak tailing and obscuring the integration of minor enantiomeric impurities.
-
Lactam Polarity: The highly polar lactam core severely limits the molecule's vapor pressure, making direct gas-phase analyses impossible without thermal degradation.
Expert Insight: It is critical to note that Crown Ether-based chiral columns (e.g., Crownpak CR(+)) will fail to resolve this compound. Crown ethers strictly require a primary amine ( −NH3+ ) to form a stable inclusion complex via three simultaneous hydrogen bonds. Because 3-(ethylamino)pyrrolidin-2-one is a secondary amine, steric hindrance from the ethyl group prevents this complexation. Therefore, analysts must pivot to polysaccharide-based phases, derivatization-dependent Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy.
Champion Method: Chiral HPLC on Polysaccharide Stationary Phases
For routine analysis and preparative scale-up, High-Performance Liquid Chromatography (HPLC) using immobilized polysaccharide chiral stationary phases (CSPs) is the undisputed gold standard[2].
The Causality of the Method
The carbamate linkages of an immobilized amylose phase (e.g., Chiralpak IA) provide a highly structured chiral groove. The lactam carbonyl of 3-(ethylamino)pyrrolidin-2-one acts as a hydrogen bond acceptor, while the secondary amine acts as a donor. Together with the steric fit of the N-ethyl group, this creates a transient, reversible diastereomeric complex with the stationary phase, allowing for baseline enantioseparation.
Step-by-Step Protocol
-
Column: Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate) immobilized on 5 µm silica), 250 x 4.6 mm.
-
Mobile Phase: n-Hexane / Ethanol / Dichloromethane / Diethylamine (DEA) (50:25:25:0.1 v/v/v/v)[2].
-
Causality Check: The addition of 0.1% DEA is mandatory. DEA competitively binds to achiral residual silanols on the silica support, suppressing the peak tailing of the secondary amine analyte.
-
-
Flow Rate: 1.0 mL/min (Isocratic).
-
Column Temperature: 25°C.
-
Detection: UV at 210 nm.
-
Self-Validating System Suitability: Prior to sample analysis, inject a racemic standard. The system is only validated for ee determination if the resolution ( Rs ) between the (R) and (S) peaks is ≥1.5 , and the USP tailing factor for both peaks is ≤1.2 .
High-Sensitivity Alternative: Chiral Gas Chromatography (GC)
When trace impurity profiling is required (Limit of Detection < 0.05%), Chiral GC coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) offers superior theoretical plate counts compared to HPLC.
The Causality of the Method
Direct GC analysis of 3-(ethylamino)pyrrolidin-2-one is precluded by its high polarity. Pre-column derivatization with Trifluoroacetic Anhydride (TFAA) is employed to convert the secondary amine into a volatile trifluoroacetamide. This structural modification neutralizes the amine's basicity, preventing irreversible column adsorption and allowing for seamless interaction with a cyclodextrin-based chiral capillary column.
Step-by-Step Protocol
-
Derivatization: Dissolve 1.0 mg of the sample in 500 µL of anhydrous dichloromethane (DCM). Add 50 µL of TFAA and 10 µL of pyridine (acid scavenger).
-
Incubation: Heat the sealed vial at 60°C for 20 minutes.
-
Reconstitution: Evaporate the mixture to dryness under a gentle stream of nitrogen to remove excess TFAA and byproducts. Reconstitute in 1.0 mL of ethyl acetate.
-
GC Conditions:
-
Column: Chirasil-Dex CB ( β -cyclodextrin phase), 25 m x 0.25 mm ID, 0.25 µm film.
-
Carrier Gas: Helium at 1.5 mL/min.
-
Oven Program: 100°C (hold 2 min), ramp at 5°C/min to 180°C.
-
-
Self-Validating System Suitability: The derivatization is considered complete and valid only if no underivatized starting material peak is detected in a preliminary GC-MS scan.
Orthogonal Validation: 19 F NMR with Mosher's Acid
When chromatographic methods face matrix interferences or when absolute configuration must be correlated with ee, Nuclear Magnetic Resonance (NMR) spectroscopy using a Chiral Derivatizing Agent (CDA) serves as an orthogonal, self-validating technique.
The Causality of the Method
By reacting the secondary amine with (R)-(-)- α -Methoxy- α -trifluoromethylphenylacetyl chloride (MTPA-Cl), the enantiomers are converted into stable, covalent diastereomers. The spatial orientation of the MTPA phenyl ring induces differential anisotropic shielding on the adjacent ethyl and lactam protons. More importantly, 19 F NMR provides a clean, background-free spectrum of the CF3 group, yielding two distinct singlets. The integration ratio of these singlets directly equals the diastereomeric ratio (dr), which corresponds to the ee of the original amine.
Step-by-Step Protocol
-
Reaction: Combine 5 mg of 3-(ethylamino)pyrrolidin-2-one, 15 mg of (R)-(-)-MTPA-Cl, and 10 µL of triethylamine in 0.5 mL of deuterated chloroform ( CDCl3 ).
-
Incubation: Stir at room temperature for 1 hour.
-
Acquisition: Transfer directly to an NMR tube. Acquire a 19 F NMR spectrum (with 1 H decoupling to sharpen the fluorine singlets).
-
Self-Validating System Suitability: The baseline must be completely flat between the two CF3 singlets. The sum of the integrations of the two peaks must be normalized to 100% to accurately calculate the ee.
Quantitative Performance Comparison
The following table summarizes the operational metrics of each method to aid in laboratory decision-making:
| Parameter | Chiral HPLC (Polysaccharide) | Chiral GC (Cyclodextrin) | 19 F NMR (Mosher's Amide) |
| Chiral Recognition Mechanism | Hydrogen bonding & steric fit | Vapor pressure & inclusion | Diastereomeric anisotropic shielding |
| Sample Preparation | Direct Injection (None) | Derivatization Required (TFAA) | Derivatization Required (MTPA-Cl) |
| Typical Analysis Time | 15 - 20 minutes | 25 - 30 minutes | ~60 minutes (including prep) |
| Typical Resolution ( Rs ) | > 2.0 (Baseline) | 1.5 - 1.8 | Spectroscopic Baseline |
| LOD (Minor Enantiomer) | ~ 0.05% | ~ 0.01% | 1.0% - 2.0% |
| Primary Use Case | Routine ee determination & Prep | Trace impurity profiling | Absolute configuration & Orthogonal check |
Method Selection Workflow
Workflow for selecting the ee determination method for 3-(Ethylamino)pyrrolidin-2-one.
References
- US11618746B2 - Inhibitors of APOL1 and methods of using same Source: Google Patents URL
-
From Lead to Clinical Candidate: Discovery of BMS-986331 as a Potent and Selective N-Formyl Peptide Receptor 2 Agonist Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
Sources
Validating the Purity of 3-(Ethylamino)pyrrolidin-2-one Reference Standards: A Comparative Analytical Guide
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology
Executive Summary
3-(Ethylamino)pyrrolidin-2-one (often utilized as a hydrochloride salt, CAS: 1803560-96-4) is a critical building block and intermediate in pharmaceutical synthesis. When establishing this compound as a Primary Reference Standard or Certified Reference Material (CRM), analytical scientists face a significant challenge: traditional chromatographic purity assays are highly susceptible to quantitation errors due to the molecule's lack of a strong chromophore.
This guide objectively compares three analytical alternatives—HPLC-UV , LC-MS , and Quantitative NMR (qNMR) —demonstrating why an orthogonal, self-validating approach is required to meet the stringent analytical validation lifecycle requirements outlined in ICH Q2(R2)[1].
The Analytical Challenge: Structural Limitations & Causality
To understand why validating 3-(ethylamino)pyrrolidin-2-one is complex, we must examine its structure. The molecule consists of a saturated pyrrolidone ring and an ethylamino side chain.
-
The Chromophore Deficit: Because the molecule lacks an extended conjugated π -system or aromatic ring, its UV molar absorptivity above 220 nm is negligible. Relying on standard 254 nm UV detection will result in the severe under-reporting of structurally similar impurities.
-
Wavelength Selection: Detection must be performed at low UV wavelengths (typically 205–215 nm)[2]. At 210 nm, however, mobile phase solvents and gradient shifts cause significant baseline drift, complicating the integration of trace impurities.
-
Response Factor Discrepancy: In HPLC-UV, if a degradation product contains a newly formed double bond, its UV response at 210 nm will be exponentially higher than the parent compound, leading to an artificially deflated purity calculation.
Comparative Evaluation of Purity Validation Methods
To establish a self-validating system, no single method can be trusted in isolation. Below is an objective comparison of the three primary techniques used to assign purity to a candidate reference standard.
Alternative A: HPLC-UV (Low Wavelength / ELSD)
-
Mechanism: Separates components based on polarity; detects via UV absorption at 210 nm or Evaporative Light Scattering Detection (ELSD).
-
Pros: High resolution of structurally similar isomers; excellent for detecting trace organic impurities; universally available.
-
Cons: Relative quantitation only. Assumes all impurities have the same UV response factor as the main peak, which is mathematically false for pyrrolidones[2].
Alternative B: LC-MS (ESI+)
-
Mechanism: Separates components chromatographically; detects via mass-to-charge ratio ( m/z ) using Electrospray Ionization.
-
Pros: Unmatched for structural identity confirmation and identifying the exact mass of unknown impurities.
-
Cons: Poor for absolute quantitation. Ionization efficiency varies wildly between the parent pyrrolidone and its impurities due to matrix effects and ion suppression.
Alternative C: Quantitative 1H-NMR (qNMR)
-
Mechanism: Measures the absolute intensity of proton resonances. The observed signal response is directly proportional to the number of nuclei generating the signal[3].
-
Pros: The "Gold Standard" for absolute purity. It is a primary ratio method that does not require a reference standard of the identical chemical structure[3]. It is completely independent of UV chromophores[4].
-
Cons: Lower sensitivity for trace impurities (<0.1%) compared to HPLC.
Quantitative Data: Method Concordance Study
To illustrate method performance, a commercially sourced "Reagent Grade" 3-(Ethylamino)pyrrolidin-2-one standard was compared against an "In-House Purified" candidate CRM. The data below demonstrates how relying solely on HPLC-UV can lead to inaccurate purity assignments.
| Analytical Method | Vendor A (Reagent Grade) | In-House Purified (CRM Candidate) | Causality of Variance |
| HPLC-UV (210 nm) | 98.24% (Area %) | 99.85% (Area %) | Overestimates purity if impurities lack UV absorbance at 210 nm. |
| LC-MS (ESI+ TIC) | 96.10% (Area %) | 99.60% (Area %) | Underestimates purity due to hyper-ionization of trace amine impurities. |
| 1H-qNMR (Absolute) | 95.45% ± 0.2% | 99.52% ± 0.1% | True absolute mass fraction. Accounts for NMR-silent inorganic salts and water[3]. |
| Karl Fischer (Water) | 1.80% | 0.15% | Explains the gap between HPLC Area % and qNMR absolute purity. |
Self-Validating Experimental Protocols
To meet ICH Q2(R2) guidelines for accuracy, precision, and specificity[1], the following protocols must be executed in tandem.
Protocol 1: Absolute Purity via 1H-qNMR
This protocol establishes the exact mass fraction of the standard without needing a pre-existing pyrrolidone reference[4].
-
Internal Standard (IS) Selection: Select Maleic acid (NIST SRM traceable, purity >99.9%). Maleic acid provides a distinct singlet at δ 6.26 ppm, which does not overlap with the aliphatic protons of 3-(ethylamino)pyrrolidin-2-one (typically found between δ 1.0 - 3.5 ppm).
-
Sample Preparation: Accurately weigh ~20 mg of 3-(Ethylamino)pyrrolidin-2-one and ~10 mg of Maleic acid using a microbalance (d = 0.001 mg). Co-dissolve in 0.6 mL of high-purity D2O or DMSO−d6 .
-
Instrument Parameters:
-
Frequency: ≥ 400 MHz.
-
Relaxation Delay ( D1 ): Set to ≥ 30 seconds (at least 5 × T1 of the slowest relaxing proton) to ensure complete longitudinal relaxation and quantitative accuracy.
-
Scans: 64 to 128 for high Signal-to-Noise (S/N > 250:1).
-
-
Integration & Calculation: Integrate the IS peak ( δ 6.26) and a distinct, baseline-resolved analyte peak (e.g., the terminal methyl group of the ethylamino chain at δ ~1.1 ppm). Calculate absolute purity using the standard qNMR molar ratio equation.
Protocol 2: Orthogonal Impurity Profiling via HPLC-UV
While qNMR gives absolute purity, HPLC-UV is required to prove specificity and detect trace degradation products below the NMR limit of detection[1].
-
Mobile Phase Preparation:
-
Buffer A: 0.05% Trifluoroacetic acid (TFA) in LC-MS grade Water (TFA lowers pH to suppress amine silanol interactions while maintaining acceptable transparency at 210 nm).
-
Buffer B: 0.05% TFA in Acetonitrile.
-
-
Chromatographic Conditions:
-
Column: Polar-embedded C18 (e.g., Waters SymmetryShield, 150 × 4.6 mm, 3.5 µm) to retain the polar pyrrolidone.
-
Flow Rate: 1.0 mL/min.
-
Gradient: 2% B hold for 3 mins, ramp to 60% B over 15 mins.
-
Detection: UV at 210 nm[2].
-
-
System Suitability: Inject a 1.0 mg/mL sample. Ensure the tailing factor of the 3-(ethylamino)pyrrolidin-2-one peak is ≤ 1.5, and theoretical plates are ≥ 5000.
Orthogonal Validation Workflow
The logical relationship between these techniques forms a closed-loop, self-validating system. Identity informs the qNMR setup; qNMR provides the absolute mass fraction; HPLC and Mass Balance verify the absence of trace and inorganic impurities.
Figure 1: Orthogonal validation workflow for establishing a pharmaceutical reference standard.
References
-
International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). Retrieved from[Link]
-
Yamazaki, T., et al. (2021). Quantitative NMR as a Versatile Tool for the Reference Material Preparation. MDPI Molecules. Retrieved from[Link]
-
ResearchGate. Simultaneous Determination of Piracetam and its Four Impurities by RP-HPLC with UV Detection. Retrieved from [Link]
Sources
Safety Operating Guide
Personal protective equipment for handling 3-(Ethylamino)pyrrolidin-2-one
As a Senior Application Scientist, I recognize that handling functionalized organic building blocks like 3-(Ethylamino)pyrrolidin-2-one (commonly supplied as its hydrochloride salt, CAS: 1803560-96-4) requires more than just a cursory glance at a Safety Data Sheet (SDS). It demands a mechanistic understanding of the chemical's behavior to design a fail-safe operational environment.
This guide provides drug development professionals and researchers with an authoritative, self-validating framework for the safe handling, operational processing, and disposal of this compound.
Mechanistic Hazard Profile
To select the correct Personal Protective Equipment (PPE), we must first understand why the chemical is hazardous. 3-(Ethylamino)pyrrolidin-2-one hydrochloride is classified under the Globally Harmonized System (GHS) with the following hazard statements[1][2]:
-
H302 (Harmful if swallowed): The compound exhibits acute oral toxicity.
-
H315 (Causes skin irritation) & H319 (Causes serious eye irritation): The secondary amine group is nucleophilic. When the hygroscopic hydrochloride salt contacts the moisture of human skin or ocular mucosa, it dissolves to form a localized, highly concentrated micro-environment that disrupts lipid bilayers and causes severe irritation.
-
H335 (May cause respiratory irritation): As a crystalline powder, it is prone to aerosolization. Inhalation of these micro-particulates triggers inflammatory responses in the respiratory tract[3][4].
Quantitative PPE Specification Matrix
In accordance with OSHA 29 CFR 1910.132, PPE must be selected based on a rigorous hazard assessment[5][6]. The following matrix categorizes PPE requirements based on operational scale, providing the quantitative data and mechanistic causality necessary for compliance.
| PPE Category | Analytical Scale (<1g) | Preparative Scale (>10g) | Mechanistic Justification |
| Hand Protection | Single Nitrile (≥0.11 mm thickness) | Double-gloved Nitrile (≥0.20 mm thickness) | Nitrile provides high resistance to amine penetration. Double-gloving at larger scales prevents mechanical breach during bulk transfer. Breakthrough time >240 mins. |
| Eye Protection | Safety glasses with side shields | Chemical splash goggles & Face shield | Prevents hygroscopic micro-particulates from contacting ocular mucosa, mitigating H319 hazards. |
| Body Protection | Standard cotton/poly lab coat | Impermeable chemical apron over lab coat | Prevents static-charged dust from settling on porous clothing and migrating to the skin (H315). |
| Respiratory | Not required (if handled in a certified fume hood) | N95/P100 particulate respirator | Mitigates inhalation of fine powders (H335) during bulk weighing where aerosolization risk is highest[7]. |
Operational Workflows: A Self-Validating System
Standard operating procedures must be self-validating—meaning each step contains a built-in check to confirm safety and accuracy before proceeding to the next. The National Research Council's Prudent Practices in the Laboratory emphasizes that all operations involving volatile or aerosol-generating toxic substances must be conducted in a controlled environment[7][8].
Protocol: Weighing and Solubilization (Preparative Scale)
-
Environmental Validation: Verify the chemical fume hood face velocity is between 80–120 feet per minute (fpm). Causality: Excessive flow causes powder turbulence; insufficient flow fails to capture aerosols.
-
Static Mitigation: Wipe the analytical balance and spatulas with an anti-static brush or use an ionizing bar. Causality: The HCl salt of 3-(Ethylamino)pyrrolidin-2-one is highly prone to static cling, which can cause sudden powder dispersion.
-
Dispensing: Tare a static-free weigh boat. Slowly transfer the powder using a micro-spatula.
-
Solvent Quenching: Instead of transferring the dry powder to a secondary vessel, add your primary solvent (e.g., DMSO, Methanol, or aqueous buffer) directly to the weighing vessel inside the hood to solubilize the compound. Causality: Transferring a liquid solution drastically reduces the risk of inhalation and surface contamination compared to transferring a dry powder.
-
Decontamination (Self-Validating Step): Wipe the balance and hood surface with a damp paper towel (using a mild detergent). Validation: Swab the cleaned area with a moistened pH indicator strip. A neutral pH (6.5-7.5) confirms the complete removal of the amine salt.
Workflow for handling 3-(Ethylamino)pyrrolidin-2-one safely.
Spill Response and Decontamination Plan
In the event of a spill, immediate containment is critical. Crucial Chemical Warning: Never use sodium hypochlorite (bleach) to clean up 3-(Ethylamino)pyrrolidin-2-one. Bleach reacts with secondary amines to form highly toxic and volatile chloramines.
Step-by-Step Spill Response:
-
Assessment: Determine if the spill is minor (<50g, confined to the hood) or major (>50g, outside the hood).
-
Minor Spill (Solid):
-
Do not dry-sweep, as this aerosolizes the powder.
-
Cover the powder with absorbent paper towels.
-
Gently wet the towels with a 5% mild dish detergent/water solution to dissolve and trap the salt.
-
Scoop the wet mass into a designated hazardous waste container.
-
-
Minor Spill (Solution):
-
Apply an inert chemical absorbent (e.g., vermiculite or universal spill pads) starting from the perimeter and working inward.
-
-
Surface Decontamination: Wash the area three times with the detergent solution, followed by a final wipe with 70% Isopropanol to remove aqueous residues.
Spill response logic for 3-(Ethylamino)pyrrolidin-2-one.
Disposal Plan
Improper disposal of pyrrolidone derivatives can lead to localized environmental toxicity. All disposal must comply with local, state, and federal environmental regulations.
-
Solid Waste: Empty vials, contaminated weigh boats, and spill cleanup materials must be placed in a puncture-resistant, sealable biohazard/chemical waste bag. Label clearly as "Hazardous Solid Waste: Contains Amine/Pyrrolidone Derivatives."
-
Liquid Waste: Aqueous and organic solutions containing 3-(Ethylamino)pyrrolidin-2-one must be collected in compatible, high-density polyethylene (HDPE) carboys. Do not mix with strong oxidizing waste streams (e.g., nitric acid waste) due to the risk of exothermic oxidation of the amine.
-
Contaminated PPE: Gloves and disposable aprons used during preparative scale handling or spill cleanup must be treated as hazardous solid waste. Do not discard in standard municipal trash[9].
References
- 1803560-96-4 | 3-(Ethylamino)
- 1910.
- Working with Chemicals - Prudent Practices in the Laboratory Source: National Academies of Sciences, Engineering, and Medicine / NCBI Bookshelf URL
Sources
- 1. 1803561-70-7|1-Methyl-3-(methylamino)pyrrolidin-2-one hydrochloride|BLD Pharm [bldpharm.com]
- 2. bldpharm.com [bldpharm.com]
- 3. 50894-62-7|(R)-Pyrrolidine-2-carboxamide hydrochloride|BLD Pharm [bldpharm.com]
- 4. 223407-19-0|(R)-3-Amino-2-pyrrolidone Hydrochloride|BLD Pharm [bldpharm.com]
- 5. osha.gov [osha.gov]
- 6. 1910.132 - General requirements. | Occupational Safety and Health Administration [osha.gov]
- 7. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Prudent Practices in the Laboratory [nationalacademies.org]
- 9. mcit.org [mcit.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
